Boc-D-Phe-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348469 | |
| Record name | Boc-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18942-49-9 | |
| Record name | N-tert-Butoxycarbonyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18942-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Boc-D-Phe-OH: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction: N-tert-Butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH) is a pivotal building block in modern peptide synthesis and a compound of significant interest in drug discovery and development. Its D-chiral configuration and the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group make it an essential reagent for the synthesis of peptides with enhanced stability against enzymatic degradation. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols relevant to its application.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder.[1][2] The incorporation of the Boc protecting group enhances its stability and solubility in organic solvents, facilitating its use in solution-phase and solid-phase peptide synthesis (SPPS).[2]
Identification and Nomenclature
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid | [3] |
| CAS Number | 18942-49-9 | [1] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Synonyms | N-Boc-D-phenylalanine, Boc-D-phenylalanine | [3] |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 265.31 g/mol | [1] |
| Melting Point | 80 - 90 °C | [2] |
| Boiling Point | ~408.52 °C (estimated) | [4] |
| pKa | ~3.88 (predicted) | [4] |
| Optical Rotation | [α]²⁰/D = -25 ± 2° (c=1 in EtOH) | [2] |
Solubility Profile
This compound exhibits good solubility in a range of organic solvents commonly used in peptide synthesis, but it is poorly soluble in water.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |
| Ethanol (EtOH) | Soluble | [4] |
| Methanol (MeOH) | Soluble | [4] |
| Dichloromethane (DCM) | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [5] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [5] |
| Water | Insoluble | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O (from both the carbamate and the carboxylic acid), and aromatic C-H functional groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR spectroscopy reveals signals corresponding to the protons of the tert-butyl group, the alpha- and beta-protons of the phenylalanine backbone, and the aromatic protons of the phenyl ring.[6]
-
¹³C-NMR spectroscopy provides signals for all 14 carbon atoms, including the distinct carbonyl carbons of the Boc group and the carboxylic acid.[7]
-
Experimental Protocols
Detailed methodologies for key experimental procedures involving this compound are provided below.
Determination of Melting Point
Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.
Methodology:
-
A small amount of finely powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]
Determination of Optical Rotation
Principle: As a chiral molecule, this compound rotates the plane of plane-polarized light. The specific rotation is a characteristic physical property.
Methodology:
-
A solution of this compound is prepared at a known concentration (e.g., 1 g/100 mL) in a specified solvent (e.g., ethanol).[2]
-
A polarimeter is calibrated with the pure solvent.
-
The sample solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter).
-
The observed angle of rotation is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[9]
Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound is a fundamental reagent in Boc-chemistry-based solid-phase peptide synthesis. The general workflow involves the iterative coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support.
Caption: General workflow for Boc-strategy solid-phase peptide synthesis.
Boc Group Deprotection Protocol
The removal of the Boc protecting group is a critical step in SPPS, allowing for the elongation of the peptide chain.
Caption: Experimental workflow for the deprotection of the Boc group.
Chemical Stability and Reactivity
The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF). This differential stability is the cornerstone of Boc-based peptide synthesis strategies. The carboxylic acid moiety of this compound can be activated using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to facilitate amide bond formation.
Applications in Research and Drug Development
This compound is extensively used in:
-
Peptide Synthesis: As a fundamental building block for the synthesis of peptides with enhanced resistance to proteolysis. The D-configuration hinders recognition by many common proteases.[2]
-
Drug Development: The incorporation of D-amino acids can significantly improve the pharmacokinetic properties of peptide-based drugs, including their in-vivo half-life.[2]
-
Enzyme Inhibitor Design: Used in the synthesis of peptide mimetics and inhibitors that target specific enzyme active sites.
-
Neuroscience Research: Employed in the creation of peptides that interact with receptors in the central nervous system.
This compound is a well-characterized and indispensable tool for chemists and pharmacologists. Its defined physical and chemical properties, coupled with its versatile reactivity, ensure its continued importance in the synthesis of novel peptides and peptidomimetics for a wide range of therapeutic and research applications. This guide provides a foundational understanding of its core characteristics and practical methodologies for its use in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
A Technical Guide to Boc-D-Phe-OH: Properties, Synthesis Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on N-tert-Butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH), a crucial building block in peptide synthesis and drug discovery. This document outlines its chemical identifiers, physical properties, and detailed experimental protocols for its application, particularly in solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Data
This compound is a derivative of the D-isomer of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is vital for controlling the reactivity of the amino group during peptide synthesis, allowing for the sequential and controlled addition of amino acid residues.[1] The Boc group is stable under various conditions but can be readily removed with acids, a key feature in SPPS.[2]
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Identifier | Value | Reference(s) |
| CAS Number | 18942-49-9 | [1][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₁₄H₁₉NO₄ | [3][4][5][6][8][10][12] |
| Molecular Weight | 265.31 g/mol | [3][4][12][13] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid | [12] |
| Synonyms | Boc-D-phenylalanine, (R)-2-tert-Butoxycarbonylamino-3-phenylpropionic acid | [3][9] |
| Appearance | White to off-white powder or fine crystalline powder | [3][4][9] |
| Melting Point | 78 - 90 °C | [3][9][13] |
| Optical Rotation | [α]D²⁰ = -25 ± 2º (c=1 in EtOH) | [3][6] |
| PubChem CID | 637610 | [12] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [6][12] |
| InChI | InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | [6][12] |
Experimental Protocols
This compound is a cornerstone of Boc-based solid-phase peptide synthesis (Boc-SPPS). The following sections detail the essential experimental procedures for its use in this methodology.
Boc Protection of D-Phenylalanine
The synthesis of this compound involves the protection of the amino group of D-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride).
Procedure:
-
Dissolve D-phenylalanine in a mixture of 1,4-dioxane and 1(N) sodium hydroxide solution.
-
Stir the mixture vigorously in an ice bath.
-
Slowly add Boc anhydride dropwise to the solution.
-
After the addition is complete, continue stirring the reaction mixture overnight at room temperature.
-
Following the reaction, the mixture is worked up by extraction and acidification to precipitate the this compound product.
-
The crude product can then be purified by recrystallization or column chromatography.[10][14]
General Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocol outlines a standard cycle for the incorporation of a Boc-protected amino acid, such as this compound, onto a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
1. Resin Swelling and Preparation:
-
Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[3]
-
Drain the DMF.[3]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for a short pre-wash (e.g., 5 minutes).[3][15]
-
Drain the solution and add a fresh 50% TFA/DCM solution, agitating the mixture for 20-30 minutes.[3][16] This step removes the Boc protecting group from the N-terminal amino acid of the peptide-resin.[16]
-
Thoroughly wash the resin with DCM, isopropanol (IPA), and then DMF to remove residual TFA and byproducts.[3][15]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.[16][17] This step is crucial to ensure the availability of the free amine for the subsequent coupling reaction.
-
Wash the resin again with DMF to remove excess base.[5]
4. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU (e.g., 3.9 equivalents) in DMF.[3][6]
-
Add DIPEA (e.g., 6 equivalents) to the solution to pre-activate the amino acid for about 1 minute.[3]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[13] If the test is positive (indicating free amines), a second coupling may be necessary.[3]
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM.[3][5]
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
Cleavage of the Peptide from the Resin
After the final amino acid has been coupled and the terminal Boc group is removed, the synthesized peptide is cleaved from the solid support.
Procedure:
-
The peptide-resin is treated with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[15][17] Scavengers, such as p-cresol, are often added to prevent side reactions caused by reactive cations generated during cleavage.[6]
-
After cleavage, the crude peptide is precipitated in cold diethyl ether, washed, and then purified, commonly by high-performance liquid chromatography (HPLC).[6][8]
Applications in Drug Development
This compound is not only a staple in general peptide synthesis but also a key component in the synthesis of specific therapeutic agents.
-
PARP Inhibitors: Boc-protected amino acids are utilized in the synthesis of various inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair.[18][19][20] PARP inhibitors are a significant area of cancer therapy research.[19][20]
-
Beta-Turn Mimetics: this compound can be incorporated into synthetic peptides designed to mimic beta-turns, which are common secondary structures in proteins and are often involved in molecular recognition processes.[21]
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. iris.cnr.it [iris.cnr.it]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Molecular design of peptides. Synthesis, molecular structure and beta-turn II' formation of N-Boc-L-Phe-dehydro-Abu-NH-CH3 in crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Guardian: A Technical Guide to the Boc Protecting Group in Amino Acid Chemistry
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of amino acid functional groups is a cornerstone of successful peptide synthesis and the creation of complex molecular architectures. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group remains a pivotal and widely utilized tool. This in-depth technical guide explores the core features of the Boc protecting group, providing detailed experimental protocols, quantitative data, and visual representations of its chemistry and application.
Core Principles of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality of amino acids.[1] Its utility stems from its stability under a broad range of conditions, including basic and nucleophilic environments, and its straightforward removal under acidic conditions.[2] This orthogonality to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, is a key feature that enables complex, multi-step synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[1]
The introduction of the Boc group is typically achieved through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1] The resulting carbamate effectively masks the nucleophilicity of the amino group, preventing unwanted side reactions during subsequent synthetic steps.[1]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is influenced by the specific amino acid, reagents, and reaction conditions. The following tables summarize key quantitative data for these processes.
| Amino Acid | Reagent | Solvent | Base | Time (h) | Yield (%) | Reference |
| L-Alanine | (Boc)₂O | Acetone/Water | Et₃N | 4 | 93 | [3] |
| L-Aspartic Acid | (Boc)₂O | Acetone/Water | (CH₃)₃N | 0.5 | 60 | [3] |
| Glycine | (Boc)₂O | Water/Acetone | - | 0.13-0.2 | >95 | [4] |
| Phenylalanine | (Boc)₂O | Water/Acetone | - | 0.13-0.2 | >95 | [4] |
Table 1: Representative Yields for the Boc Protection of Various Amino Acids.
| Deprotection Reagent | Substrate | Solvent | Temperature | Time | Outcome | Reference |
| TFA (25%) | N-Boc amine | DCM | Room Temp | 2 h | Complete Deprotection | [5] |
| 4M HCl in Dioxane | N-Boc amine | Dioxane | Room Temp | 0.5 h | Complete Deprotection | [3] |
| TFA/DCM (1:1) | N-Boc amine | DCM | Room Temp | 0.5 h | Complete Deprotection | [3] |
| HCl (gas, stoichiometric) | N-Boc derivatives | Solvent-free | - | - | Quantitative Deprotection | [6] |
Table 2: Comparison of Common Boc Deprotection Conditions.
Experimental Protocols
General Protocol for the Boc Protection of an Amino Acid
This protocol describes a standard procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)
-
Triethylamine (Et₃N, 1.5 equivalents) or another suitable base
-
Dioxane and water (1:1 v/v) or another suitable solvent system
-
Ethyl acetate
-
5% Citric acid solution
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the amino acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer twice with ethyl acetate to remove any unreacted Boc anhydride and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the Boc-protected amino acid. Further purification can be achieved by crystallization.
General Protocol for the Acid-Catalyzed Deprotection of a Boc-Protected Amino Acid
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amino acid (1.0 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amino acid (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (e.g., in a 1:1 ratio with DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[7]
-
Add cold diethyl ether to the residue to precipitate the deprotected amino acid as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with the Boc protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Unseen Half: A Technical Guide to the Biological Significance of D-Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the canonical protein world is constructed almost exclusively from L-amino acids, a fascinating and functionally significant realm of peptides incorporates their mirror-image counterparts, D-amino acids. The inclusion of these non-canonical residues imparts profound changes to peptide structure, stability, and biological activity. This technical guide delves into the core biological significance of D-amino acids in peptides, offering a comprehensive overview of their natural occurrence, diverse functions, and escalating importance in therapeutic drug development. We provide a detailed examination of the enhanced proteolytic resistance, altered receptor interactions, and novel therapeutic opportunities offered by D-amino acid-containing peptides (DAACPs). This guide is designed to be a practical resource, replete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers in harnessing the unique properties of these intriguing biomolecules.
Introduction: Beyond the L-Stereotypy
For decades, D-amino acids were largely considered biological curiosities, primarily found in the cell walls of bacteria and in a few esoteric natural products.[1][2] However, advancements in analytical techniques have unveiled their widespread presence and critical roles in multicellular organisms, from venomous cone snails to humans.[3][4][5] The deliberate, post-translational incorporation of D-amino acids into ribosomally synthesized peptides, or their direct inclusion via non-ribosomal peptide synthesis, is a key evolutionary strategy to generate structural and functional diversity.[6][7]
The primary and most exploited advantage of incorporating D-amino acids into peptides is the dramatic increase in their resistance to enzymatic degradation.[8][9][10] Proteases, the enzymes responsible for peptide and protein turnover, are exquisitely stereospecific for L-amino acid substrates. The presence of a D-amino acid residue can render a peptide bond partially or completely resistant to cleavage, thereby significantly extending the peptide's in vivo half-life.[11][12] This enhanced stability is a cornerstone of their therapeutic potential.
Quantitative Insights: The D-Amino Acid Advantage in Numbers
The substitution of L-amino acids with their D-enantiomers can lead to substantial improvements in the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize quantitative data from various studies, highlighting the impact of D-amino acid incorporation on peptide stability and biological activity.
Table 1: Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides
| Peptide/Analog | D-Amino Acid Content | Assay Conditions | Half-life (D-Peptide) | Half-life (L-Peptide) | Fold Increase in Stability | Reference(s) |
| Peptide 2D vs. 2L | 31% D-amino acids | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 | [13] |
| Peptide 18D vs. 18L | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 | [13] |
| [K4(Tam),F7, P34]-pNPY Analogues | N/A (Comparison of different peptides) | Human blood plasma | 43.5 hours | 3.2 hours | 13.6 | [13] |
| Polybia-MPI vs. D-MPI | All D-amino acids | Trypsin and Chymotrypsin (2 mg/ml) for 6h | Retained antimicrobial activity | Total inhibition of antimicrobial activity | N/A | [14] |
| Ranalexin vs. Danalexin | All D-amino acids | Not specified | Superior in vivo biodistribution | Poor pharmacokinetics | N/A | [15] |
| GnRH Analog | Single D-amino acid substitution | Human Serum | 58 ± 4% remaining at 48h | Not detectable after 2h | Significant | [16] |
Table 2: Comparative Biological Activity of L- vs. D-Amino Acid-Containing Peptides (Antimicrobial) a
| Peptide | Target Organism | MIC (L-Peptide) (µM) | MIC (D-Peptide) (µM) | Reference(s) |
| Polybia-MPI | E. coli | 8 | 8 | [14] |
| S. aureus | 16 | 16 | [14] | |
| C. albicans | 8 | 8 | [14] | |
| Polybia-CP | S. aureus | 16-64 | 8-32 | [1] |
| E. coli | 16-64 | 8-32 | [1] | |
| Ascaphin-8 Analogues | Gram-positive and Gram-negative bacteria | Retained MIC values with single D-lysine substitutions | Retained MIC values | [17] |
| Lactococcin G | Lactococcus lactis | 1 (relative) | >10,000 (for some combinations) | [18] |
a Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Table 3: Comparative Biological Activity of L- vs. D-Amino Acid-Containing Peptides (Anticancer)
| Peptide/Analog | Cancer Cell Line | IC50 (L-Peptide) (µM) | IC50 (D-Peptide) (µM) | Reference(s) |
| Melittin | RAW 264.7 | Similar | Similar | [19] |
| Brevinin-2DYd | A549 (Lung) | N/A | 2.975 | [20] |
| Ranatuerin-2Lb | A549 (Lung) | N/A | 15.32 | [20] |
IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Key Biological Roles and Therapeutic Applications
The incorporation of D-amino acids into peptides has significant implications across various biological contexts and therapeutic areas.
Antimicrobial Peptides (AMPs)
D-amino acids are frequently found in naturally occurring antimicrobial peptides and are a common strategy in the de novo design of synthetic AMPs.[17][21] The primary advantage is the enhanced resistance to bacterial and host proteases, which are often a defense mechanism of pathogenic bacteria.[22] In many cases, the D-enantiomers of AMPs retain their full antimicrobial activity, suggesting that their mechanism of action, often involving direct interaction with the bacterial membrane, is not strictly dependent on chiral recognition by a receptor.[1][14]
Anticancer Peptides (ACPs)
Similar to AMPs, the therapeutic potential of anticancer peptides is often limited by their poor in vivo stability. The introduction of D-amino acids can significantly improve their stability and bioavailability.[23][24] Some D-amino acid-containing ACPs have shown potent activity against various cancer cell lines, with some studies indicating that they can retain or even enhance the cytotoxicity towards cancer cells while exhibiting low toxicity to normal cells.[11][25]
Neurobiology and Signaling
D-amino acids, particularly D-serine and D-aspartate, are now recognized as important signaling molecules in the mammalian central nervous system.[6][26] They act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[27][28] Dysregulation of D-amino acid metabolism has been implicated in various neurological and psychiatric disorders, making the enzymes involved in their synthesis and degradation potential therapeutic targets.[9][29]
The following diagram illustrates the signaling pathway of D-serine at a glutamatergic synapse.
Drug Development and Clinical Applications
The enhanced stability and potential for improved efficacy have made D-amino acid-containing peptides attractive candidates for drug development. Several D-peptide drugs are currently in clinical trials for a range of indications, including cancer and neurological disorders.[9][26] The "mirror-image" phage display technology has emerged as a powerful tool for the discovery of D-peptides that can bind to natural L-protein targets with high affinity and specificity.[30]
Experimental Methodologies
The study and application of D-amino acid-containing peptides require a specialized set of experimental techniques. This section provides an overview of key protocols.
Synthesis of D-Amino Acid-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides, including those containing D-amino acids. The following is a generalized protocol for Fmoc-based SPPS.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of a D-Amino Acid-Containing Peptide
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (either L- or D-isomer) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[31][32]
The following diagram outlines the general workflow for solid-phase peptide synthesis.
Assessing Proteolytic Stability
A key characteristic of D-amino acid-containing peptides is their enhanced resistance to proteolysis. This can be quantified using various in vitro assays.
Experimental Protocol: In Vitro Protease Degradation Assay
-
Peptide and Protease Preparation: Prepare stock solutions of the L- and D-amino acid-containing peptides of known concentration. Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, proteinase K, or human serum) in a suitable buffer.
-
Incubation: Incubate the peptides with the protease solution at a specific ratio (e.g., 100:1 substrate to enzyme) at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching agent, such as TFA or by heat inactivation.
-
Analysis: Analyze the amount of remaining intact peptide in each aliquot using RP-HPLC. The peak area of the intact peptide is integrated and compared to the time zero sample.
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life of the peptides.[33][34]
Structural Analysis using Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. The incorporation of D-amino acids can influence the peptide's conformation.
Experimental Protocol: Circular Dichroism Spectroscopy of Peptides
-
Sample Preparation: Prepare solutions of the L- and D-amino acid-containing peptides in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically 0.1-1 mg/mL). The buffer should be transparent in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.
-
Blank Measurement: Record a baseline spectrum of the buffer alone in a quartz cuvette with a defined path length (e.g., 1 mm).
-
Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (in millidegrees) to molar ellipticity.
-
Spectral Analysis: Analyze the resulting CD spectrum to determine the secondary structural content (e.g., α-helix, β-sheet, random coil) of the peptide. An L-peptide with a right-handed α-helical structure will show a mirror-image CD spectrum compared to its D-enantiomer, which will form a left-handed α-helix.[8][14][35]
Identification and Quantification by Mass Spectrometry
Mass spectrometry is an indispensable tool for the characterization of D-amino acid-containing peptides.
Experimental Protocol: LC-MS/MS Analysis of D-Amino Acid-Containing Peptides
-
Sample Preparation: Prepare the peptide sample, which may involve purification by HPLC followed by enzymatic digestion if analyzing a larger protein.
-
Liquid Chromatography (LC) Separation: Separate the peptides using a reverse-phase LC column. The retention time of a D-amino acid-containing peptide may differ from its L-enantiomer.
-
Mass Spectrometry (MS) Analysis: Introduce the eluting peptides into a mass spectrometer. The mass-to-charge ratio (m/z) of the peptide is determined. Since D- and L-amino acids have the same mass, the parent ion mass will be identical for stereoisomers.
-
Tandem Mass Spectrometry (MS/MS) Fragmentation: Select the parent ion of interest and subject it to fragmentation (e.g., by collision-induced dissociation).
-
Fragment Ion Analysis: Analyze the resulting fragment ions to determine the amino acid sequence. While the fragment masses will be the same for stereoisomers, the relative intensities of the fragment ions can sometimes differ, providing clues to the presence of a D-amino acid.
-
Chiral Amino Acid Analysis: For definitive identification and localization of D-amino acids, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent and analyzed by LC-MS or gas chromatography-mass spectrometry (GC-MS).[3][15][36]
Future Perspectives and Conclusion
The field of D-amino acid-containing peptides is rapidly expanding, driven by a deeper understanding of their biological roles and the development of innovative technologies for their discovery and synthesis. The ability to rationally design peptides with enhanced stability and tailored biological activities opens up new avenues for the development of next-generation therapeutics. As our knowledge of the "D-proteome" grows, we can expect to see an increasing number of D-amino acid-containing peptides entering clinical development and ultimately benefiting patients.
References
- 1. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 2. A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Italia) [shimadzu.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 16. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. NMDA Receptors and Translational Control - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia | MDPI [mdpi.com]
- 30. chemrxiv.org [chemrxiv.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. commons.emich.edu [commons.emich.edu]
- 33. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 34. biorxiv.org [biorxiv.org]
- 35. creative-biostructure.com [creative-biostructure.com]
- 36. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-Protected Amino Acids in Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in synthetic organic chemistry, particularly in the realm of peptide synthesis. We will delve into the core principles of Boc protection and deprotection, its application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.
Introduction to the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group predominantly used for the temporary protection of the α-amino group of amino acids.[1] Its stability under neutral and basic conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool in the stepwise assembly of peptides.[][3] This strategy was foundational in the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield.[4] While the Fmoc (9-fluorenylmethoxycarbonyl) strategy has gained prominence, Boc chemistry remains fundamental and is widely applied, especially for specific sequences or large-scale synthesis.[4][5]
The key advantages of the Boc protecting group include:
-
Acid Lability : The Boc group is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA), while remaining stable to many other reagents.[4][6]
-
Stability : It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[5][7]
-
Crystallinity : Most Boc-protected amino acids are crystalline solids, which facilitates their purification and long-term storage.[4]
-
Ease of Introduction : The protection reaction is generally high-yielding and straightforward.[7]
The Chemistry of Protection and Deprotection
N-Boc Protection Mechanism
The most common method for introducing the Boc group onto the α-amino group of an amino acid is through a reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[5][7] The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[6][8] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[6] This unstable intermediate subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[8] The reaction is typically performed in the presence of a base, such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (DMAP), although it can proceed without a base.[5][9][10]
Caption: General workflow for the N-Boc protection of an amino acid.
N-Boc Deprotection Mechanism
The removal of the Boc group is an acid-catalyzed hydrolysis that leverages the stability of the resulting tert-butyl cation.[6][11] The process is typically achieved using a strong acid such as trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[10][12] The mechanism begins with the protonation of the carbamate's carbonyl oxygen.[6] This is followed by the cleavage of the carbon-oxygen bond, which releases the stable tert-butyl cation and a carbamic acid intermediate.[6][11] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (as its ammonium salt) and carbon dioxide.[6][10]
The generated tert-butyl cation is a potent electrophile and can cause side reactions by alkylating nucleophilic residues like Tryptophan or Methionine.[13][14] To prevent this, "scavengers" such as anisole, thioanisole, or dithioethane (DTE) are often added to the deprotection solution.[10][12][13]
Caption: Acid-catalyzed deprotection mechanism for a Boc-protected amine.
Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach to SPPS.[4] In this method, the temporary Nα-Boc group is removed with TFA, while more permanent benzyl-based protecting groups on the amino acid side chains are retained until the final cleavage step, which requires a very strong acid like anhydrous hydrogen fluoride (HF).[4][13]
A typical cycle in Boc-SPPS involves the following steps:
-
Deprotection : The N-terminal Boc group of the resin-bound peptide is removed with a solution of TFA in DCM (typically 25-50%).[1][4][12]
-
Neutralization : The resulting ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, most commonly diisopropylethylamine (DIEA), in DCM.[13][14]
-
Coupling : The next incoming N-Boc-protected amino acid is activated by a coupling reagent (e.g., DCC, HBTU, HATU) and added to the resin to form the new peptide bond.[4][15]
-
Washing : The resin is thoroughly washed with solvents like DCM and isopropanol (IPA) to remove excess reagents and byproducts before the next cycle begins.[12][]
This cycle is repeated until the desired peptide sequence is assembled.[]
Caption: A single iterative cycle in Boc-based solid-phase peptide synthesis.
Quantitative Data
The efficiency of both the protection and deprotection steps, as well as the coupling reactions in SPPS, is critical for the overall yield and purity of the final peptide.
Table 1: Typical Conditions and Yields for N-Boc Protection of Amino Acids
| Amino Acid | Reagent | Base | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Glycine | (Boc)₂O | NaOH / NaHCO₃ | Water / Dioxane | Room Temp, 4-8h | >90% | [17] |
| Alanine | (Boc)₂O | Triethylamine | Dioxane / Water | Room Temp, 12h | High | [7] |
| Phenylalanine | (Boc)₂O | DMAP | Acetonitrile | Room Temp, 6h | High | [10] |
| Various Amines | (Boc)₂O | None | Water | Room Temp | High |[7][10] |
Table 2: Conditions for Boc Deprotection and Final Cleavage
| Step | Reagent | Scavenger (if needed) | Conditions | Purpose | Reference |
|---|---|---|---|---|---|
| Nα-Deprotection (SPPS) | 25-50% TFA in DCM | Anisole, DTE (for Trp, Met, Cys) | Room Temp, 20-30 min | Removal of temporary N-terminal Boc group | [4][12] |
| Final Cleavage (Boc/Bzl) | Anhydrous HF | Anisole, p-cresol | 0°C, 1-2 hours | Cleavage from resin & side-chain deprotection | [12][15] |
| Alternative Deprotection | HCl in Dioxane/Methanol | None | Room Temp | Milder alternative to TFA for some substrates | [][10] |
| Selective Deprotection | AlCl₃ | None | Varies | Cleavage of N-Boc in presence of other groups |[10] |
Experimental Protocols
Protocol 1: General N-Boc Protection of Glycine
This protocol describes a standard procedure for the protection of the amino acid glycine using Boc anhydride.[17]
-
Preparation : In a reaction flask, dissolve 18.1g of L-glycine in 100ml of water with stirring.
-
Basification : Adjust the solution to be alkaline (pH ≥ 10) by adding a sodium hydroxide or sodium bicarbonate solution.[17]
-
Reaction : Add 25g of di-tert-butyl dicarbonate ((Boc)₂O) in portions over several hours while maintaining the pH and temperature. Continue stirring for 4-8 hours.
-
Workup (Extraction) :
-
Isolation :
-
Purification : Evaporate the solvent under reduced pressure to yield the crude product. Recrystallization or column chromatography can be performed if further purification is needed.
Protocol 2: A Single Cycle of Boc-SPPS (Manual)
This protocol outlines a single cycle for adding one amino acid to a peptide-resin using the Boc strategy.[12] (Assumes a starting scale of 1g of peptide-resin).
-
Resin Swelling : Swell the peptide-resin in 10 mL of dichloromethane (DCM) in a suitable reaction vessel for 30 minutes.
-
Pre-wash : Drain the solvent and add 10 mL of a 50% TFA in DCM solution. Stir for 5 minutes.[12]
-
Boc Deprotection : Drain the pre-wash solution. Add another 10 mL of 50% TFA/DCM and stir for 20-25 minutes. If the sequence contains Trp, Met, or Cys, add a scavenger like 0.5% DTE to the TFA solution.[12][13]
-
Washing : Drain the deprotection solution. Wash the resin thoroughly as follows:
-
2 x 10 mL DCM
-
2 x 10 mL Isopropanol (IPA)
-
2 x 10 mL DCM
-
-
Neutralization : Add 10 mL of a 10% diisopropylethylamine (DIEA) in DCM solution and stir for 2 minutes. Repeat this step once more.[12]
-
Washing : Wash the resin thoroughly with DCM (e.g., 5 x 10 mL) to remove all traces of DIEA.
-
Amino Acid Coupling :
-
In a separate vial, activate the next Boc-protected amino acid (e.g., 4 equivalents) using a suitable coupling reagent like DIC/HOAt or HATU in DMF.[15]
-
Add the activated amino acid solution to the neutralized resin.
-
Stir the reaction for 1-2 hours at room temperature.
-
-
Washing : Drain the coupling solution and wash the resin with DMF and DCM to remove any unreacted reagents. The resin is now ready for the next cycle, starting again at Step 2.
Protocol 3: Final Peptide Cleavage from Resin (HF Cleavage)
This procedure requires specialized equipment and extreme caution due to the hazardous nature of anhydrous hydrogen fluoride (HF).
-
Preparation : Dry the fully assembled peptide-resin thoroughly under vacuum.[1]
-
Apparatus Setup : Place the dried resin into the reaction vessel of a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 10% p-cresol or anisole).[15]
-
HF Condensation : Cool the reaction vessel to -78°C (dry ice/acetone bath) and carefully distill anhydrous liquid HF into the vessel.
-
Cleavage Reaction : Stir the mixture at approximately 0°C for 1-2 hours.[1]
-
HF Removal : Remove the HF by vacuum evaporation.
-
Peptide Precipitation : Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Purification : Wash the precipitated peptide with cold ether, dissolve it in a suitable solvent (e.g., aqueous acetic acid), and lyophilize to obtain the crude peptide product, which can then be purified by HPLC.[1]
Conclusion
The Boc protecting group remains a powerful and relevant tool in organic synthesis, particularly for the construction of peptides. Its unique acid lability provides an orthogonal protection strategy when paired with base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups.[5] A thorough understanding of the mechanisms, reaction conditions, and potential side reactions associated with Boc chemistry is essential for researchers in drug discovery and development to successfully synthesize complex peptide-based molecules.[11]
References
- 1. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. genscript.com [genscript.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. rsc.org [rsc.org]
- 17. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
Boc-D-Phe-OH: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Boc-D-Phe-OH (N-(tert-Butoxycarbonyl)-D-phenylalanine), a derivative of the amino acid D-phenylalanine widely utilized in peptide synthesis and pharmaceutical research. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is imperative to handle all laboratory chemicals with appropriate caution.[1] This guide summarizes key safety data, outlines handling procedures, and provides protocols for managing potential exposure and spills.
Physicochemical and Toxicological Data
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₄ | [1][2][3] |
| Molecular Weight | 265.30 g/mol | [1][3][4] |
| Appearance | White powder or fine crystalline powder | [2][5] |
| Melting Point | 80 - 90 °C | [2][6] |
| Optical Rotation | [α]20/D −25±1°, c = 1% in ethanol | [3][7] |
| Storage Temperature | 2-8°C | [3][5][7] |
| Water Solubility | Insoluble | [5] |
| Purity | ≥ 99% | [2] |
Table 2: Toxicological Data Summary
| Endpoint | Result | Reference |
| Acute Toxicity | No data available | [1][8][9] |
| Skin Corrosion/Irritation | No data available; may cause skin irritation | [1][9] |
| Serious Eye Damage/Irritation | May cause eye irritation | [1][9] |
| Respiratory or Skin Sensitization | No data available | [1][8][9] |
| Germ Cell Mutagenicity | No data available | [1][8][9] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [1] |
| Reproductive Toxicity | No data available | [1][8][9] |
Hazard Identification and Safety Precautions
While not classified as hazardous under Regulation (EC) No. 1272/2008, this compound may cause irritation upon contact with the skin, eyes, or respiratory tract.[1][8][9] Ingestion may also be harmful.[1][8][9] Therefore, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Use safety glasses with side shields or goggles tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
-
Body Protection: Wear a laboratory coat. The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: Under normal use and with adequate ventilation, respiratory protection is not typically required.[1] If dust is generated, a dust mask (e.g., N95) may be appropriate.[3][7]
Handling and Storage:
-
Handling: Avoid contact with skin and eyes.[8] Avoid formation of dust and aerosols.[8][9] Provide appropriate exhaust ventilation at places where dust is formed.[1][8][9]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][8][9] Keep the container tightly closed.[1][8][9] Recommended storage temperature is between 2-8°C.[3][5][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][9]
Experimental Protocols
General Procedure for Safe Weighing and Handling of this compound
This protocol outlines the steps for safely weighing and preparing solutions of this compound to minimize exposure.
References
- 1. globechemie.com [globechemie.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]
- 4. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BOC-D-Phenylalanine | 18942-49-9 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
A Comprehensive Technical Guide to Boc-D-Phe-OH: Sourcing, Quality Control, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information for researchers and professionals on the procurement and utilization of N-tert-Butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH), a critical building block in peptide synthesis and drug development. This document outlines key suppliers, purchasing considerations, detailed experimental protocols for quality control, and its application in modulating significant signaling pathways.
Sourcing and Procurement of this compound
The selection of a reliable supplier for this compound is paramount to ensure the quality and reproducibility of research outcomes. A variety of chemical suppliers offer this compound with different purity grades and in various quantities. Below is a comparative summary of offerings from several reputable vendors.
Data Presentation: Supplier and Purchasing Information
| Supplier | Catalog Number (Example) | Purity Specification | Available Quantities | Price Range (USD) |
| Chem-Impex | 02431 | ≥ 99% (HPLC) | 5g, 25g, 100g, 250g, 1kg | $18.50 - $814.90 |
| Sigma-Aldrich | 15484 | ≥ 99.0% (TLC) | 5g, 25g | Not explicitly listed |
| Bachem | 4017455 | Not specified | 25g, 100g | ~$155 - $450 (converted from CHF) |
| MedchemExpress | HY-W010041 | Not specified | 25g | $25 |
| P3 BioSystems | Not specified | Not specified | Not specified | Not specified |
| Aapptec Peptides | DAA104 | Not specified | Not specified | Not specified |
| ChemicalBook | CB0397472 | 98%, 99% | Inquire for bulk | Varies by supplier |
Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. Purity determination methods are indicated where available.
Experimental Protocols
Detailed and validated protocols are crucial for the successful application of this compound in research and development. The following sections provide methodologies for the synthesis and quality control of this compound.
Synthesis of this compound
A general and widely used method for the N-tert-butoxycarbonylation of D-phenylalanine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]
Materials:
-
D-Phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (or other suitable solvent systems like tert-butyl alcohol/water)
-
Pentane or Hexane
-
Ethyl acetate
-
Potassium hydrogen sulfate (KHSO₄) solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide or sodium bicarbonate.
-
Add a solution of di-tert-butyl dicarbonate in dioxane or another suitable organic solvent to the amino acid solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the reaction mixture with pentane or hexane to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 using a cold potassium hydrogen sulfate solution. This will precipitate the this compound.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quality Control Protocols
Ensuring the purity and identity of this compound is critical for its use in sensitive applications like peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.
2.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in an NMR tube.
¹H NMR Spectroscopy:
-
Acquire a standard 1D proton NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
~3.1 ppm (multiplet, 2H): Methylene protons (β-CH₂) of the phenylalanine side chain.
-
~4.5 ppm (multiplet, 1H): Alpha-proton (α-CH) of the phenylalanine backbone.
-
~5.0 ppm (broad singlet, 1H): Amide proton (NH) of the Boc group.
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.
-
~10.0 ppm (broad singlet, 1H): Carboxylic acid proton (COOH).
-
¹³C NMR Spectroscopy:
-
Acquire a standard 1D proton-decoupled carbon NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
~28 ppm: Carbon atoms of the methyl groups of the Boc protecting group.
-
~38 ppm: Beta-carbon (β-C) of the phenylalanine side chain.
-
~54 ppm: Alpha-carbon (α-C) of the phenylalanine backbone.
-
~80 ppm: Quaternary carbon of the Boc protecting group.
-
~127-130 ppm: Carbon atoms of the aromatic ring.
-
~136 ppm: Quaternary carbon of the aromatic ring.
-
~155 ppm: Carbonyl carbon of the Boc protecting group.
-
~175 ppm: Carbonyl carbon of the carboxylic acid.
-
Application in Drug Discovery: Signaling Pathways and Experimental Workflows
This compound is a valuable building block for the synthesis of peptides with modified properties, such as increased stability against enzymatic degradation. Peptides containing D-amino acids are of significant interest in drug discovery for their potential to modulate various signaling pathways, including those mediated by G-protein coupled receptors (GPCRs) and Mitogen-Activated Protein Kinases (MAPKs).[2][3]
Mandatory Visualization:
The workflow diagram above illustrates the logical progression from sourcing this compound to its application in biological assays. Each step involves critical decision points and quality control measures to ensure the integrity of the final research data.
Incorporating D-amino acids like D-phenylalanine can alter the conformation and binding properties of peptides, potentially converting an agonist into an antagonist or enhancing its binding affinity to a target receptor.[4] A common target for such modified peptides are GPCRs, which play a crucial role in a multitude of physiological processes.
The diagram above illustrates a hypothetical mechanism where a peptide containing D-phenylalanine acts as an antagonist to a G-protein coupled receptor (GPCR). By binding to the receptor, the peptide prevents the conformational change necessary for the activation of the intracellular G-protein, thereby inhibiting the downstream signaling cascade and the subsequent cellular response. This highlights the potential of using this compound in designing potent and specific modulators of cellular signaling for therapeutic purposes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Peptides as signaling inhibitors for mammalian MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Boc-D-Phe-OH in Modern Peptidomimetic Design: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidomimetics represent a frontier in therapeutic development, offering the high specificity of peptides with the enhanced pharmacological properties of small molecules. A critical component in this design landscape is the strategic incorporation of non-canonical amino acids. This technical guide provides an in-depth exploration of the role of N-α-(tert-Butoxycarbonyl)-D-phenylalanine (Boc-D-Phe-OH), a chiral building block that imparts significant advantages in peptidomimetic design. We will dissect its fundamental contributions to proteolytic stability, receptor affinity, and overall therapeutic potential. This document furnishes detailed experimental protocols, quantitative comparative data, and visual workflows to serve as a comprehensive resource for professionals in drug discovery and development.
Introduction: The Challenge of Peptide Therapeutics and the D-Amino Acid Solution
Native peptides, despite their exquisite biological specificity, are often poor drug candidates due to their rapid degradation by endogenous proteases and peptidases.[1] These enzymes exhibit high stereospecificity, primarily recognizing and cleaving peptide bonds flanked by L-amino acids, the exclusive proteinogenic building blocks utilized by the ribosome.[1] The core strategy to overcome this limitation is the introduction of "unnatural" elements that disrupt enzymatic recognition.
The incorporation of D-amino acids, such as D-phenylalanine, is a cornerstone of this strategy.[1][2][3] By introducing a D-configured amino acid, the peptide backbone's stereochemistry is altered at a critical point, hindering its ability to fit into the active site of proteases.[1] This modification confers significant resistance to enzymatic cleavage, thereby enhancing metabolic stability and prolonging the in vivo half-life of the peptide therapeutic.[1][2][4] this compound serves as a readily available, protected building block for introducing this strategic D-phenylalanine residue during solid-phase peptide synthesis (SPPS).
Beyond stability, the stereochemistry of an amino acid is vital for its interaction with target receptors. The presentation of a D-phenylalanine residue can lead to profound changes in the peptidomimetic's three-dimensional structure, potentially altering binding affinity, selectivity, and even switching a molecule from an agonist to an antagonist.[5]
Core Contributions of this compound in Peptidomimetic Design
The utility of this compound in peptidomimetic design can be categorized into two primary areas of impact:
2.1. Enhancement of Pharmacokinetic Properties:
-
Proteolytic Resistance: The primary and most well-documented advantage is the significant increase in resistance to degradation by proteases.[1] This directly translates to a longer plasma half-life, a critical attribute for reducing dosing frequency and maintaining therapeutic concentrations.[1][4]
-
Improved Bioavailability: By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, peptides incorporating D-amino acids can exhibit improved oral and systemic bioavailability.
2.2. Modulation of Pharmacodynamic Properties:
-
Altered Receptor Affinity and Selectivity: The change in stereochemistry can lead to novel interactions with the target receptor. This can either increase or decrease binding affinity (Ki) or inhibitory concentration (IC50).[6][7] In some cases, as seen with certain gonadotropin-releasing hormone (GnRH) analogs, the introduction of a D-Phe residue has been shown to significantly improve receptor binding affinity.[7]
-
Conformational Constraint: The D-amino acid can induce specific secondary structures, such as β-turns, which can lock the peptidomimetic into a bioactive conformation that is more favorable for receptor binding.
Quantitative Data Presentation: The Impact of D-Amino Acid Substitution
The following tables summarize quantitative data from various studies, illustrating the tangible benefits of incorporating D-amino acids in peptidomimetic design.
Table 1: Comparative Receptor Binding Affinities
This table showcases the effect of D-amino acid incorporation on the binding affinity of peptidomimetics for their target receptors.
| Peptide/Peptidomimetic | Target Receptor | Modification | Binding Affinity (IC50/Ki) | Fold Change vs. L-Analog | Reference |
| DOTA-Ahx-(D-Lys⁶-GnRH) | GnRH Receptor | L-amino acid backbone | 36.1 nM | - | [7] |
| DOTA-Ahx-D-Phe -(D-Lys⁶-GnRH) | GnRH Receptor | Introduction of D-Phe | 7.6 nM | ~4.7x Increase | [7] |
| DOTA-D-Phe -Ahx-(D-Lys⁶-GnRH) | GnRH Receptor | Introduction of D-Phe | 16.3 nM | ~2.2x Increase | [7] |
| Apelin-13 (Ape13) | Apelin Receptor | Phe¹³ (L-isomer) | 0.7 nM | - | [6] |
| [d-Phe¹³]Ape13 | Apelin Receptor | Phe¹³ → d-Phe¹³ | Loss of affinity | Decrease | [6] |
| [d-Tic¹³]Ape13 | Apelin Receptor | Phe¹³ → d-Tic¹³ (constrained D-analog) | 0.07 nM | 10x Increase | [6] |
Note: The data for Apelin-13 illustrates that while a simple D-Phe substitution can sometimes decrease affinity, a constrained D-analog (d-Tic) can dramatically enhance it, highlighting the nuanced role of stereochemistry and conformation.[6]
Table 2: Illustrative Metabolic Stability Comparison
This table provides an extrapolated comparison of the expected metabolic stability of a hypothetical peptide when an L-amino acid is substituted with its D-enantiomer, based on widely observed experimental outcomes.[1]
| Peptide | Environment | Half-Life (t½) | Rationale for Improvement | Reference Principle |
| L-pAF-Peptide X (Hypothetical) | Human Plasma | ~10 minutes | Susceptible to protease cleavage | [1] |
| D-pAF-Peptide X (Hypothetical) | Human Plasma | > 240 minutes | D-amino acid hinders protease recognition | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of a peptidomimetic containing a this compound-derived residue, and a protocol for assessing its stability.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Chemistry
This protocol describes the manual synthesis of a target peptide incorporating a D-phenylalanine residue.
-
Resin Preparation:
-
Place 100 mg of Rink Amide resin in a suitable SPPS reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour. After swelling, drain the DMF.[8]
-
-
Fmoc-Deprotection (First Amino Acid):
-
Add 8 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature to remove the Fmoc protecting group from the resin's linker.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).[9]
-
-
Amino Acid Coupling (e.g., this compound):
-
In a separate vial, dissolve the protected amino acid (e.g., Fmoc-L-Ala-OH, 3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it. The solution may turn slightly yellow.[8]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for at least 2 hours at room temperature.
-
To confirm reaction completion, perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete coupling.[8]
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence, using This compound (or more commonly in this strategy, Fmoc-D-Phe-OH) at the desired position.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.[10]
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.[9]
-
Protocol 2: Peptide Purification and Characterization
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm and 280 nm).[11][12]
-
-
Characterization:
-
Analyze the purified fractions by analytical RP-HPLC to confirm purity (>95%).
-
Confirm the identity and molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11]
-
Protocol 3: In Vitro Plasma Stability Assay
This protocol assesses the stability of the synthesized peptide in a biologically relevant matrix.
-
Preparation:
-
Prepare a stock solution of the purified peptide (e.g., 10 mM in DMSO).
-
Thaw frozen human plasma in a 37°C water bath and pre-warm it.[13]
-
-
Incubation:
-
Time-Point Sampling and Quenching:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the incubation mixture.
-
Immediately stop the enzymatic reaction by adding a quenching solution, such as a 3:1 ratio of cold acetonitrile to the plasma sample. This also precipitates the plasma proteins.[13]
-
-
Sample Processing and Analysis:
-
Data Analysis:
Mandatory Visualizations: Pathways and Workflows
5.1. Signaling Pathway: µ-Opioid Receptor Activation
Dermorphin and its analogs, which incorporate a D-amino acid at position 2, are potent agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[15][16][17] The following diagram illustrates the canonical signaling cascade initiated upon agonist binding.
Caption: Signaling cascade of a µ-opioid receptor agonist.
5.2. Experimental Workflow: Peptidomimetic Design and Evaluation
The following diagram outlines the logical progression from initial design and synthesis to comprehensive biological evaluation of a novel peptidomimetic incorporating this compound.
Caption: A typical workflow for peptidomimetic drug discovery.
Conclusion
This compound is more than a mere catalog chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its incorporation into a peptide sequence is a well-established and highly effective method for overcoming the primary obstacle of peptide therapeutics: proteolytic instability. As demonstrated through quantitative data, this single stereochemical switch can dramatically extend a peptide's half-life. Furthermore, the resulting conformational changes can be leveraged to fine-tune receptor affinity and selectivity, leading to more potent and specific drug candidates. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to harness the power of this compound and other D-amino acids, accelerating the development of next-generation peptidomimetic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Spectroscopic Analysis of Boc-D-Phe-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N-tert-butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH), a crucial derivative of the amino acid D-phenylalanine widely used in peptide synthesis and pharmaceutical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Chemical Structure of this compound
The structure of this compound, including the tert-butoxycarbonyl (Boc) protecting group, is fundamental to interpreting its spectroscopic data.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The spectra for the D- and L-enantiomers are identical.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Data is typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.31 - 7.17 | m | Aromatic protons (5H, C₆H₅) |
| 4.99 | d | NH (Amide proton) |
| 4.62 | m | α-proton (1H, CH) |
| 3.19 | dd | β-protons (1H, CH₂) |
| 3.08 | dd | β-protons (1H, CH₂) |
| 1.42 | s | tert-butyl protons (9H, C(CH₃)₃) |
Note: The appearance of multiple isomers due to hindered C-N bond rotation may be observed.[1]
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 175.8 | Carboxyl carbon (COOH) |
| 155.2 | Carbonyl carbon (Boc, C=O) |
| 136.2 | Aromatic quaternary carbon |
| 129.3 | Aromatic CH |
| 128.6 | Aromatic CH |
| 127.1 | Aromatic CH |
| 80.2 | Quaternary carbon (Boc, C(CH₃)₃) |
| 54.3 | α-carbon |
| 38.4 | β-carbon (CH₂) |
| 28.3 | tert-butyl carbons (C(CH₃)₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3300 (broad) | O-H stretch | Carboxylic Acid |
| 3030 | C-H stretch | Aromatic |
| 2980, 2930 | C-H stretch | Aliphatic |
| 1710 | C=O stretch | Carboxylic Acid & Boc group |
| 1510 | N-H bend | Amide |
| 1455, 1370 | C-H bend | Aliphatic |
| 1250 | C-O stretch | Carboxylic Acid / Boc group |
| 740, 700 | C-H bend | Aromatic (monosubstituted) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
| Technique | Precursor Ion | Precursor m/z | Key Fragment Ions (m/z) |
| MS/MS | [M+H]⁺ | 266.1387 | 220.1, 125.2, 247.4[2] |
| MS/MS | [M-H]⁻ | 264.1241 | 190.1[2] |
The molecular weight of this compound is 265.30 g/mol .[2][3]
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of high-purity (>95%) this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4] For optimal results, the sample should be free of particulate matter.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[5]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[4]
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum by removing C-H coupling.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
IR Spectroscopy Protocol
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal. This method requires minimal sample preparation.[6]
-
KBr Pellet : Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.[7]
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
-
Data Analysis : The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water, acetonitrile, and a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8] Tandem mass spectrometry (MS/MS) capabilities are necessary for fragmentation analysis.
-
Data Acquisition :
-
Full Scan MS : Acquire a full scan mass spectrum to determine the mass-to-charge ratio of the intact molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS) : Select the precursor ion of interest (e.g., m/z 266.1 for [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis : Analyze the resulting mass spectra to confirm the molecular weight and to deduce structural information from the fragmentation pattern.
References
- 1. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 2. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Boc-D-phenylalanine, this compound [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard protocol for Boc solid-phase peptide synthesis (SPPS)
An overview of the standard protocol for tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), a foundational technique for the chemical synthesis of peptides. This document provides detailed application notes and protocols tailored for researchers, scientists, and professionals in drug development. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classical approach where the temporary Nα-amino protecting group, Boc, is removed by moderate acid treatment, while more permanent benzyl-based side-chain protecting groups are removed at the end of the synthesis with a strong acid.[1][2]
Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[] The general cycle of Boc-SPPS consists of four key steps that are repeated for each amino acid addition: deprotection, neutralization, coupling, and washing.[2][4] This methodology simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing of the resin.[][]
The Boc strategy relies on a principle of graduated acid lability. The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage are more stable and require a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[2][6][7]
References
Application Notes and Protocols for Boc-D-Phe-OH Coupling with HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the coupling of N-α-tert-butyloxycarbonyl-D-phenylalanine (Boc-D-Phe-OH) with a primary or secondary amine using the highly efficient HBTU/HOBt activation method. This protocol is widely applicable in solid-phase peptide synthesis (SPPS) and solution-phase synthesis for the development of peptide-based therapeutics and research tools.
Introduction
The formation of a peptide (amide) bond is the fundamental reaction in peptide synthesis. The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the chiral amino acid centers.[1] O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), in conjunction with 1-Hydroxybenzotriazole (HOBt), is a widely used and robust system for activating the carboxylic acid of an N-protected amino acid, such as this compound, to facilitate its reaction with the N-terminal amine of a growing peptide chain.
HBTU is an aminium-based coupling reagent known for its high reactivity and efficiency, which allows for rapid peptide bond formation under mild conditions.[2][3] The addition of HOBt is crucial as it acts as a racemization suppressant by forming a more stable active ester intermediate.[1][4] This combination is particularly effective for routine and challenging couplings, including those involving sterically hindered amino acids.[2][5]
Reaction Mechanism
The HBTU/HOBt mediated coupling proceeds through a multi-step mechanism. First, in the presence of a tertiary base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of this compound attacks HBTU. This leads to the formation of a highly reactive HOBt active ester of this compound and releases tetramethylurea as a byproduct.[3] The HOBt active ester is then susceptible to nucleophilic attack by the free amine of the peptide chain, resulting in the formation of the desired peptide bond. The presence of HOBt stabilizes the active ester, reducing the risk of racemization.[2]
Caption: Mechanism of HBTU/HOBt mediated peptide coupling.
Quantitative Data Summary
The efficiency of peptide coupling reactions can be evaluated based on yield, reaction time, and the extent of racemization. The following table provides representative data for HBTU/HOBt couplings compared to other common methods, based on outcomes for structurally similar amino acids in peptide synthesis.[5][6]
| Coupling Reagent | Typical Yield | Typical Reaction Time | Racemization Level | Key Advantages & Disadvantages |
| HBTU/HOBt | Very Good (>98%) | 30 - 60 minutes | Low | Advantages: Robust, widely used, good balance of reactivity and cost. The addition of HOBt suppresses racemization.[5][6] Disadvantages: Can be slightly less effective than HATU for highly hindered couplings.[6] |
| HATU/HOAt | Excellent (>99%) | 15 - 45 minutes | Very Low | Advantages: Highly efficient and rapid, especially for sterically hindered amino acids.[5][7] Disadvantages: Higher cost.[6] |
| DIC/HOBt | Good (>97%) | 1 - 4 hours | Low to Moderate | Advantages: Cost-effective and reliable.[5] Disadvantages: Slower reaction times compared to aminium-based reagents.[5] |
| EDC/HOBt | Good (70-90%) | 1 - 4 hours | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed.[1][6] Disadvantages: Generally lower reactivity.[6] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using HBTU/HOBt in both solid-phase and solution-phase synthesis.
This protocol assumes a standard Boc-SPPS workflow on a resin support (e.g., MBHA resin for peptide amides).[8]
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid) for Boc deprotection
-
Kaiser Test kit for monitoring
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DMF for 2-5 minutes, followed by thorough washing with DMF (3x).
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.[5] The equivalents are relative to the resin substitution level.
-
Add DIPEA (6 eq.) to the mixture.[5]
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. A color change to yellow is often observed and is normal.[10]
-
-
Coupling Reaction:
-
Monitoring and Completion:
-
Take a small sample of the resin beads and perform a Kaiser test to monitor the reaction progress. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and thus a complete coupling.[9]
-
If the Kaiser test is positive after the initial coupling time, the coupling step can be repeated.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[5]
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HBTU
-
HOBt
-
DIPEA
-
DMF or DCM as solvent
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
Add HOBt (1.1 eq.) and HBTU (1.1 eq.) to the solution.
-
Slowly add DIPEA (2.2 eq.) to the reaction mixture. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the coupling reaction.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.
Caption: Boc-SPPS workflow for one coupling cycle.
Troubleshooting
-
Incomplete Coupling (Positive Kaiser Test):
-
Cause: Steric hindrance, insufficient reaction time, or inefficient activation.
-
Solution: Extend the coupling time or perform a second coupling with freshly prepared activated amino acid solution. For particularly difficult sequences, switching to a more potent coupling reagent like HATU may be beneficial.[7]
-
-
Racemization:
-
Cause: Over-activation, prolonged exposure to basic conditions.
-
Solution: Ensure HOBt is included in the reaction mixture.[11] Avoid excessive pre-activation times (keep to 2-5 minutes). Use the minimum necessary amount of base.
-
-
Side Reactions:
Conclusion
The HBTU/HOBt coupling method is a highly effective and reliable strategy for the incorporation of this compound in both solid-phase and solution-phase peptide synthesis. It offers a favorable balance of high reactivity, rapid reaction times, and strong suppression of racemization.[2][6] By following the detailed protocols and understanding the underlying mechanism, researchers can consistently achieve high-purity peptides for a wide range of applications in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Step-by-Step Guide for Boc Deprotection Using Trifluoroacetic Acid (TFA)
Application Note AP-CHEM-2025-012
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection of amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its widespread use is attributed to its stability under various conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the step-by-step procedure for Boc deprotection using TFA, including experimental protocols, data on reaction conditions, and safety precautions.
Mechanism of Boc Deprotection
The cleavage of the Boc group with TFA proceeds via an acid-catalyzed elimination mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.
-
Protonation of the Amine: The newly formed amine is protonated by the excess TFA to yield the corresponding trifluoroacetate salt.[1][2]
It is critical to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide gas.[2]
Side Reactions and the Role of Scavengers
The tert-butyl cation generated during the deprotection is a potent electrophile that can lead to undesired side reactions by alkylating nucleophilic residues, such as:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated.
-
Cysteine (Cys): The thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[3]
To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.[3] Common scavengers and their applications are summarized in the table below.
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General | 2.5% - 5% (v/v) |
| Triethylsilane (TES) | General | 5% - 10% (v/v) |
| Water | General | 2.5% - 5% (v/v) |
| Anisole | Trp, Met, Cys | 5% (v/v) |
| Thioanisole | Met, Cys | 5% (v/v) |
| Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) |
A commonly used scavenger cocktail for general purposes is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[3]
Quantitative Data on Reaction Conditions
The efficiency of Boc deprotection is influenced by the concentration of TFA, reaction time, and temperature. The following tables provide a summary of typical reaction conditions and reported yields for various substrates.
Table 1: General Conditions for Boc Deprotection in Solution Phase
| TFA Concentration (% in DCM) | Substrate | Reaction Time | Temperature | Yield (%) | Reference |
| 25% | General | 2 h | Room Temp. | ~60% | [4] |
| 50% (1:1 TFA/DCM) | General | 2 h | Room Temp. | Not Specified | [4] |
| Neat (100%) | Dipeptide | Overnight | Room Temp. | 82% | Not Specified |
| 5 eq. in DCM | N-Boc amines | 30 min | 60 °C (Microwave) | High Purity | [5] |
| 23.0 mL in 120 mL DCM | Substituted Amine | 18 h | Room Temp. | 87% | [4] |
Table 2: Comparison of TFA Concentrations in Solid-Phase Peptide Synthesis (SPPS)
| TFA Concentration (% in DCM) | Deprotection Time | Average Peptide Purity (%) | Key Observation | Reference |
| 55% | 30 min | ~9% higher | Higher purity peptides obtained. | [6] |
| 100% | 5 min | Lower | Major impurity was the omission of the second amino acid residue due to insufficient resin swelling.[6] | [6] |
Experimental Protocols
Safety Precaution: Trifluoroacetic acid is highly corrosive and volatile. Always handle TFA in a properly functioning chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Boc Deprotection of a Small Molecule in Solution
This protocol is a general procedure for the deprotection of a Boc-protected amine in a solution.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane, TIS), if required
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Scavenger (if applicable): If the substrate contains sensitive residues, add the appropriate scavenger (e.g., 2.5-5% v/v TIS).
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to the desired final concentration (typically 20-50%).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM several times. b. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Purification: The crude product can be purified by column chromatography, crystallization, or distillation as required.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the N-terminal Boc group from a peptide synthesized on a solid support.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., 95:2.5:2.5 TFA/TIS/H₂O)
-
DCM for washing
-
N,N-Diisopropylethylamine (DIPEA) solution (e.g., 5% in DCM) for neutralization
-
Methanol or Isopropanol for washing
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.
-
Deprotection: a. Drain the DCM. b. Add the deprotection solution (e.g., 50% TFA in DCM or a scavenger cocktail) to the resin. c. Agitate the resin for 20-30 minutes at room temperature.
-
Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly with DCM (3-5 times).
-
Neutralization: a. Add a solution of 5% DIPEA in DCM to the resin and agitate for 5-10 minutes. b. Drain the neutralization solution. c. Repeat the neutralization step.
-
Final Washing: Wash the resin with DCM (3-5 times) followed by methanol or isopropanol (2-3 times) and then DCM (3-5 times) to prepare for the next coupling step.
Visualizations
The following diagrams illustrate the key processes in Boc deprotection using TFA.
Caption: Experimental workflow for a typical Boc deprotection in solution.
Caption: Boc deprotection mechanism and the role of scavengers.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient TFA concentration or equivalents- Short reaction time- Low temperature- Steric hindrance | - Increase TFA concentration (e.g., to 50% or neat)- Extend reaction time and monitor by TLC/LC-MS- Allow the reaction to proceed at room temperature- For highly hindered substrates, consider stronger acidic conditions (e.g., HCl in dioxane) with appropriate scavengers.[3] |
| Side Product Formation | - Alkylation of sensitive residues by the tert-butyl cation | - Add an appropriate scavenger or scavenger cocktail to the reaction mixture (see Section 3).[3] |
| Low Yield after Work-up | - Incomplete reaction- Loss of product during aqueous work-up (if the product is water-soluble) | - Ensure the reaction has gone to completion before work-up.- For water-soluble amines, avoid aqueous work-up. Instead, after evaporation of TFA, triturate the residue with cold diethyl ether to precipitate the TFA salt. |
Conclusion
The TFA-mediated deprotection of Boc-protected amines is a robust and widely used transformation in organic synthesis. A thorough understanding of the reaction mechanism, potential side reactions, and the judicious use of scavengers are crucial for achieving high yields and purity. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively perform this important reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Boc-SPPS Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of peptide synthesis in both research and industrial settings.[1][2][3][] The tert-butyloxycarbonyl (Boc) protection strategy is a well-established method within SPPS.[5] This document provides a detailed comparison of manual and automated approaches to Boc-SPPS, offering insights into their respective advantages, limitations, and practical applications. Detailed protocols for both methodologies are provided to guide researchers in selecting the most appropriate technique for their specific needs, considering factors such as scale, throughput, and available resources.[5]
Comparative Data: Manual vs. Automated Boc-SPPS
The choice between manual and automated peptide synthesis significantly impacts several key performance indicators. The following table summarizes the quantitative differences between the two methods. Values are representative and can vary based on the specific peptide sequence, equipment, reagents, and operator experience.[5][6]
| Parameter | Manual Synthesis | Automated Synthesis |
| Synthesis Time (per cycle) | 1 - 2 hours[5][6] | 30 - 60 minutes[5] |
| Hands-on Time | High (constant monitoring and reagent addition)[5] | Low (initial setup and final cleavage)[5] |
| Typical Crude Purity | 70 - 85%[5] | 85 - 98%[5][6] |
| Expected Yield | 60 - 75%[5] | 70 - 85%[5] |
| Reproducibility | Operator-dependent[5][6] | High[5][6][7] |
| Solvent Consumption | Variable, often higher | Optimized and lower[6] |
| Throughput | Low (typically one peptide at a time)[6] | High (multiple parallel syntheses possible)[1][6][7] |
| Cost | Lower initial investment | Higher initial equipment cost, but lower long-term labor and material costs[7][8] |
Methodologies and Experimental Protocols
Core Principles of Boc-SPPS
Boc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][3] The α-amino group of the incoming amino acid is temporarily protected by a Boc group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA).[3][9] The side-chain protecting groups, typically benzyl-based, are more stable and require a much stronger acid, such as hydrogen fluoride (HF), for removal during the final cleavage step.[3][10]
Manual Boc-SPPS Workflow
Manual synthesis offers a cost-effective solution for small-scale production and methods development.[5] It allows for greater flexibility in adapting protocols for difficult sequences. However, it is labor-intensive and prone to operator-dependent variability.[5][10]
Protocol for Manual Boc-SPPS (0.1 mmol scale)
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Scavengers (e.g., anisole)[11]
-
Hydrogen Fluoride (HF) apparatus
-
Manual SPPS reaction vessel[10]
Procedure:
-
Resin Swelling: Place the resin (e.g., 200 mg, 0.5 mmol/g substitution) in the reaction vessel. Add DCM (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.[11]
-
Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (5 mL) and agitate for 20-30 minutes.[11]
-
Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (3 x 5 mL) and isopropanol (IPA) (2 x 5 mL) to remove residual acid.[11]
-
Neutralization: Add a solution of 10% DIEA in DCM (5 mL) and agitate for 10 minutes. Wash the resin with DCM (3 x 5 mL).[10]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (0.3 mmol) and a coupling agent like HBTU (0.3 mmol) in DMF (2 mL).
-
Add DIEA (0.6 mmol) to activate the amino acid.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash and dry the peptide-resin.
-
Carefully perform the cleavage using liquid HF with appropriate scavengers (e.g., anisole) for 1 hour at 0°C.[11] (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
-
Peptide Precipitation and Purification: Evaporate the HF. Precipitate the crude peptide with cold diethyl ether, then wash and dry. Purify the peptide using preparative HPLC.
Automated Boc-SPPS Workflow
Automated peptide synthesizers significantly enhance efficiency, reproducibility, and throughput while reducing hands-on time.[1][7][8] These systems automate the repetitive cycles of deprotection, washing, and coupling, minimizing human error.[1][7]
Protocol for Automated Boc-SPPS
Procedure:
-
System Preparation: Ensure the automated synthesizer is calibrated and all solvent and reagent lines are primed. Fill the reservoirs with the required reagents (TFA, DIEA, coupling agents, solvents, and Boc-amino acid solutions).
-
Sequence Programming: Enter the desired peptide sequence and select the appropriate Boc-SPPS synthesis protocol in the instrument's software.[1] The software will calculate the required reagent volumes.
-
Resin Loading: Place the appropriate amount of resin in the designated reaction vessel.
-
Initiate Synthesis: Start the automated synthesis run. The instrument will perform the following steps for each cycle:
-
a. Swelling: The resin is swelled in DCM.
-
b. Deprotection: The Boc group is removed with the programmed TFA solution.
-
c. Washing: A series of washes removes residual TFA.
-
d. Neutralization: The resin is neutralized with a DIEA solution.
-
e. Washing: The resin is washed to remove excess base.
-
f. Coupling: The pre-activated Boc-amino acid is delivered to the reaction vessel and allowed to couple for the specified time. Some systems may incorporate heating to improve coupling efficiency.[1]
-
g. Final Wash: The resin is washed to remove unreacted amino acids and byproducts.
-
-
Completion: Once the sequence is complete, the synthesizer will perform a final deprotection and wash, leaving the fully assembled peptide attached to the resin.
-
Cleavage and Purification: Manually remove the peptide-resin from the instrument. Perform the final cleavage and purification as described in steps 9 and 10 of the manual protocol.
Boc-SPPS Chemical Pathway
The fundamental chemistry of Boc-SPPS involves a repeated cycle of deprotection and coupling. The Boc group is acid-labile, while the peptide bonds and side-chain protecting groups remain stable under these conditions.
Mechanism of Key Steps:
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) group is removed by treatment with an acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[11] This reaction generates a tert-butyl cation, which must be scavenged (e.g., with dithioethane) if sensitive residues like Cys, Met, or Trp are present to prevent side reactions.[10][12] The deprotected amine is left as a TFA salt.[10]
-
Neutralization: The protonated N-terminal amine (TFA salt) is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to generate a free amine that is ready for coupling.[10]
-
Coupling: The carboxyl group of the incoming Boc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, or DCC). The activated amino acid then reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[2]
Conclusion
Both manual and automated Boc-SPPS are powerful techniques for peptide synthesis. Manual synthesis provides a low-cost, flexible option for small-scale and developmental work. In contrast, automated synthesis offers unparalleled efficiency, reproducibility, and throughput, making it the method of choice for routine synthesis, long peptides, and high-throughput applications in research and drug development.[5][7][8] The selection of the appropriate method should be based on a careful evaluation of project goals, scale, budget, and available expertise.
References
- 1. Automated Peptide Synthesis – American Peptide Society [americanpeptidesociety.org]
- 2. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csbio.com [csbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How Automated Peptide Synthesizers Improve Efficiency [peptiorigin.com]
- 8. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
Application Notes & Protocols: Incorporation of Boc-D-Phe-OH in Solution-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of non-proteinogenic amino acids, such as D-phenylalanine (D-Phe), into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and control peptide conformation. Boc-D-Phe-OH is a commonly used building block in solution-phase peptide synthesis (SPPS). This document provides detailed protocols and comparative data for the efficient incorporation of this compound into a growing peptide chain.
Data Presentation: Coupling Method Comparison
The choice of coupling method can significantly impact the yield, purity, and potential for racemization. Below is a summary of common coupling methods for this compound.
| Coupling Method | Coupling Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Potential Issues |
| Carbodiimide/HOBt | EDC, HOBt | 85-95 | >95 | Reliable, widely used, suppresses racemization. | Formation of DCU byproduct can complicate purification. |
| Mixed Anhydride | Isobutyl Chloroformate, NMM | 80-90 | >95 | Rapid reaction, crystalline byproducts are easily removed. | Requires low temperatures to minimize racemization. |
| Active Ester | HOSu, DCC | 75-85 (for ester formation) | >90 | Stable and isolable active ester, minimizes racemization. | Slower reaction rates compared to other methods. |
Experimental Workflow
The following diagram illustrates the general workflow for the incorporation of this compound in a solution-phase peptide synthesis project.
Caption: Workflow for this compound incorporation in SPPS.
Experimental Protocols
Protocol 1: Carbodiimide/HOBt Coupling Method
This protocol describes the coupling of this compound with a C-terminally protected amino acid (e.g., Glycine methyl ester, H-Gly-OMe).
Materials:
-
This compound (1.0 eq)
-
H-Gly-OMe·HCl (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Neutralization: In a separate flask, suspend H-Gly-OMe·HCl (1.0 eq) in DCM/DMF and add NMM (1.0 eq). Stir for 15 minutes at room temperature.
-
Activation: Cool the this compound solution to 0 °C in an ice bath. Add EDC (1.1 eq) and stir for 20 minutes.
-
Coupling: Add the neutralized amino acid solution to the activated this compound solution. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide (Boc-D-Phe-Gly-OMe) by flash chromatography or recrystallization.
Protocol 2: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.
Materials:
-
Boc-protected peptide (e.g., Boc-D-Phe-Gly-OMe)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure:
-
Deprotection Reaction: Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.
-
Reaction Time: Stir the solution at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Neutralization/Isolation:
-
Option A (Salt formation): Triturate the resulting oil with cold diethyl ether to precipitate the TFA salt of the peptide.
-
Option B (Free amine): Carefully neutralize the reaction mixture with a saturated solution of NaHCO₃ until the pH is ~8. Extract the peptide into an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the free amine.
-
-
Drying: Dry the resulting peptide salt or free amine under vacuum before proceeding to the next coupling step.
Signaling Pathway Analogy: Peptide Synthesis Logic
While not a biological signaling pathway, the logic of peptide synthesis can be visualized in a similar manner, showing the flow of the process from activation to the final product.
Caption: Logical flow of the coupling reaction in SPPS.
Synthesis of Dipeptides Using Boc-D-Phe-OH: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
The synthesis of dipeptides is a fundamental process in drug discovery and development, enabling the construction of novel therapeutic agents, including enzyme inhibitors and receptor-specific ligands.[1] The use of non-canonical amino acids, such as D-phenylalanine, can significantly enhance the therapeutic potential of peptides by increasing their stability against enzymatic degradation. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability in various reaction conditions and its facile removal under mild acidic conditions.[1] This document provides detailed application notes and experimental protocols for the synthesis of dipeptides using Boc-D-Phe-OH, aimed at researchers, scientists, and drug development professionals.
Core Concepts in this compound Mediated Dipeptide Synthesis
The synthesis of a dipeptide from this compound involves two primary stages: the coupling of the protected amino acid to a second amino acid ester and the subsequent deprotection of the N-terminus to either yield the final dipeptide or allow for further chain elongation.
1. Peptide Coupling: The formation of the peptide bond is achieved by activating the carboxylic acid of this compound to facilitate nucleophilic attack by the amino group of the C-terminal amino acid ester. This crucial step is mediated by coupling reagents. Common strategies involve the use of carbodiimides like Dicyclohexylcarbodiimide (DCC) or water-soluble variants like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to minimize racemization. More modern and highly efficient coupling reagents include uronium/aminium salts like HATU, HBTU, and PyBOP, which generally provide high yields and low racemization rates.
2. Boc Deprotection: The Boc group is reliably removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is commonly employed for this purpose. The reaction is typically rapid and clean, yielding the free amine of the dipeptide as a TFA salt. Subsequent neutralization with a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is necessary before proceeding with further coupling reactions.
Data Presentation: Comparative Performance of Coupling Reagents
The choice of coupling reagent is a critical parameter that influences the yield and purity of the synthesized dipeptide. While optimal conditions are sequence-dependent, the following table summarizes the expected performance of common coupling reagents for the synthesis of dipeptides using this compound, based on literature data for similar couplings.
| Coupling Reagent | Additive | Typical Yield (%) | Racemization Risk | Key Advantages & Disadvantages |
| DCC | HOBt | 85%[2][3] | Low to Moderate | Advantages: Cost-effective and widely used. Disadvantages: Forms an insoluble dicyclohexylurea (DCU) byproduct that requires filtration. |
| EDC | HOBt | 70-90%[4] | Low to Moderate | Advantages: Water-soluble urea byproduct is easily removed by aqueous workup. Good for solution-phase synthesis.[4] Disadvantages: Generally lower reactivity compared to uronium/aminium reagents. |
| HBTU | - | >90%[4] | Low | Advantages: Good balance of high reactivity and cost-effectiveness. Reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| HATU | - | >90%[4][5] | Very Low | Advantages: High reactivity and speed, very low racemization rates. Particularly effective for sterically hindered amino acids.[4][5] Disadvantages: Higher cost compared to other reagents. |
| PyBOP | - | >90% | Low | Advantages: Efficient and rapid reactions. Byproducts are generally less hazardous than those of its predecessor, BOP. Disadvantages: Can be less effective for highly hindered couplings compared to HATU. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-D-Phe-Ala-OMe using DCC/HOBt
This protocol details a classic and cost-effective method for dipeptide synthesis.
Materials and Reagents:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of L-Alanine methyl ester (free base):
-
Dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free base is used directly in the next step.[6]
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[6]
-
To this mixture, add the previously prepared solution of L-Alanine methyl ester.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[6]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Boc-D-Phe-Ala-OMe.
-
Protocol 2: Boc-Deprotection of the Dipeptide
This protocol describes the removal of the N-terminal Boc protecting group.
Materials and Reagents:
-
Boc-D-Phe-Ala-OMe
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the purified Boc-D-Phe-Ala-OMe in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting product, H-D-Phe-Ala-OMe·TFA, can be used in the next step after neutralization or purified further if it is the final product.
Mandatory Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: General workflow for the solution-phase synthesis of a dipeptide using this compound.
Signaling Pathway: Phenylalanine Activation of the Calcium-Sensing Receptor (CaSR)
D-phenylalanine, and more broadly L-phenylalanine, can act as allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) crucial for calcium homeostasis.[7][8][9] This interaction is relevant in drug development as peptides containing D-phenylalanine may modulate CaSR activity, influencing various physiological processes.
Caption: Simplified signaling cascade of the Calcium-Sensing Receptor (CaSR) activated by Phenylalanine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Calcium Sensing Receptors Mediate Local Inhibitory Reflexes Evoked by L-Phenylalanine in Guinea Pig Jejunum [frontiersin.org]
- 9. The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Boc-D-Phe-OH in the Synthesis of Potent Antibacterial Peptides
Introduction: The emergence of multidrug-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) are a promising class of therapeutic agents due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the bacterial cell membrane. However, natural L-amino acid peptides are susceptible to degradation by proteases, limiting their therapeutic potential. The incorporation of non-natural D-amino acids, such as D-Phenylalanine, is a key strategy to enhance the stability and efficacy of synthetic antibacterial peptides. Boc-D-Phe-OH is a critical building block in the solid-phase peptide synthesis (SPPS) of these robust antibacterial agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of antibacterial peptides.
Rationale for Incorporating D-Phenylalanine
The inclusion of D-Phenylalanine in peptide sequences offers several advantages:
-
Proteolytic Resistance: D-amino acids are not recognized by proteases, which are highly specific for L-amino acid substrates. This substitution renders the peptide bonds adjacent to the D-residue resistant to cleavage, significantly increasing the peptide's half-life in biological systems.
-
Enhanced Antimicrobial Activity: The introduction of D-Phenylalanine can alter the peptide's three-dimensional structure and hydrophobicity. These modifications can lead to improved interactions with the bacterial membrane, resulting in enhanced lytic activity and a broader spectrum of antibacterial action.
-
Modulation of Self-Assembly: The stereochemistry of amino acids can influence the self-assembly properties of peptides, which has been linked to their antimicrobial mechanism.
Featured Application: Synthesis and Evaluation of a D-Phe Containing Antibacterial Peptide
To illustrate the application of this compound, we will focus on the synthesis and evaluation of a hypothetical, yet representative, antibacterial peptide, designated Syntho-PheD .
Peptide Sequence: Ac-Lys-Lys-Arg-D-Phe -Trp-Arg-Lys-NH₂
This short, cationic peptide is designed to have a high affinity for negatively charged bacterial membranes. The inclusion of D-Phe is intended to confer proteolytic stability.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Syntho-PheD using Boc Chemistry
This protocol outlines the manual synthesis of the C-terminally amidated peptide Syntho-PheD on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Boc-protected amino acids: Boc-Lys(2-Cl-Z)-OH, Boc-Arg(Tos)-OH, Boc-Trp(For)-OH, This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetic anhydride
-
Cleavage cocktail: TFA/Thioanisole/m-Cresol/Ethanedithiol (EDT) (90:5:3:2, v/v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.
-
Wash the resin with DMF (3 x 1 min).
-
-
First Amino Acid Coupling (Boc-Lys(2-Cl-Z)-OH):
-
Pre-activate Boc-Lys(2-Cl-Z)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 5 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Subsequent Amino Acid Couplings:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence (Arg, Trp, D-Phe , Arg, Lys, Lys), using the corresponding Boc-protected amino acid. This compound is used at the fourth position.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Workflow for the Solid-Phase Synthesis of Syntho-PheD:
Caption: Boc-SPPS workflow for Syntho-PheD.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of Syntho-PheD against various bacterial strains.
Materials:
-
Purified Syntho-PheD peptide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of Syntho-PheD in sterile water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Workflow for MIC Determination:
Caption: Broth microdilution MIC assay workflow.
Data Presentation
The antibacterial activity of Syntho-PheD and its L-Phe counterpart (Syntho-PheL) would be determined against a panel of clinically relevant bacteria. The results would be presented in a clear and concise table for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of Synthesized Peptides
| Peptide | MIC (µg/mL) | ||
| S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | |
| Syntho-PheD (with D-Phe) | 8 | 16 | 32 |
| Syntho-PheL (with L-Phe) | 16 | 32 | 64 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Action: A Proposed Model
Cationic antibacterial peptides containing D-Phenylalanine, like Syntho-PheD, are thought to exert their activity primarily through membrane disruption.
Proposed Signaling Pathway/Mechanism of Action:
Application Notes and Protocols for the Cleavage of Peptides Containing Boc-D-Phe-OH from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone technique for the assembly of peptides. The final and critical step in this process is the cleavage of the synthesized peptide from the solid support (resin) and the simultaneous removal of side-chain protecting groups. The selection of the appropriate cleavage cocktail and protocol is paramount to ensure high yield and purity of the target peptide. This document provides detailed application notes and protocols for the cleavage of peptides containing Boc-D-Phe-OH from various commonly used resins in Boc-SPPS.
The cleavage process in Boc-SPPS typically involves the use of strong acids to break the acid-labile bond linking the peptide to the resin. The most common resins used in Boc-SPPS for peptides with a C-terminal carboxylic acid are Merrifield and PAM (phenylacetamidomethyl) resins. For peptide amides, MBHA (methylbenzhydrylamine) resin is the support of choice.[1] The choice of cleavage reagent and conditions depends on the type of resin and the amino acid composition of the peptide, particularly the presence of sensitive residues that are prone to side reactions.
Cleavage Reagents and Cocktails
The most widely used reagent for cleaving peptides from Boc-based resins is anhydrous hydrogen fluoride (HF).[1][2] While highly effective, its toxicity and corrosive nature necessitate specialized equipment.[3] Safer alternatives, such as trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf), have been developed and are also commonly employed.[1][3]
Cleavage cocktails are mixtures of the strong acid with various scavengers. Scavengers are nucleophilic species added to trap the reactive carbocations generated from the cleavage of the Boc group and other side-chain protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and tyrosine.[4]
Common Cleavage Cocktails:
A variety of cleavage cocktails have been developed to address different peptide sequences and potential side reactions. The composition of the cocktail is critical for maximizing cleavage efficiency and minimizing degradation of the peptide.
| Cleavage Reagent | Typical Cocktail Composition (v/v) | Resin Type(s) | Key Considerations |
| Anhydrous HF | HF/p-cresol (9:1) | Merrifield, PAM, MBHA | Standard "high HF" cleavage. p-Cresol is a common scavenger. |
| HF/DMS/p-cresol (25:65:10) | Merrifield | "Low HF" condition, useful for peptides with sensitive functionalities. | |
| TFMSA | TFMSA/TFA/thioanisole/m-cresol | PAM, MBHA | A common alternative to HF. Reaction times vary with resin type.[3][5] |
| TMSOTf | TMSOTf/TFA/m-cresol | MBHA | Reported to produce fewer side reactions than TFMSA.[3] |
| HBr/Acetic Acid | 30% HBr in Acetic Acid/TFA/thioanisole/pentamethylbenzene | MBHA | A less common method, compatible with certain protecting groups.[3] |
Note: The N-terminal Boc group must be removed with trifluoroacetic acid (TFA) prior to HF cleavage to prevent t-butylation of susceptible residues.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the cleavage of peptides containing this compound from Merrifield and MBHA resins. Caution: These protocols involve the use of highly corrosive and toxic acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
Protocol 1: High HF Cleavage of a Peptide from Merrifield Resin
This protocol is a standard method for robust peptides without highly sensitive residues.
Materials:
-
Peptide-resin (dried overnight under vacuum over KOH or P₂O₅)
-
Anhydrous Hydrogen Fluoride (HF)
-
p-Cresol (scavenger)
-
Anhydrous diethyl ether (cold, -20°C)
-
HF cleavage apparatus
-
Teflon-coated magnetic stir bar
-
Reaction vessel (Teflon)
-
Filtration apparatus (sintered glass funnel)
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 200 mg) and a Teflon-coated magnetic stir bar into the Teflon reaction vessel of the HF apparatus.[2]
-
Scavenger Addition: Add p-cresol (0.5 mL per gram of resin).
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Carefully distill the required volume of anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1 hour.
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen gas or under vacuum, ensuring the trap is appropriately cooled.
-
Peptide Precipitation: Wash the resin-peptide mixture with cold anhydrous diethyl ether to precipitate the crude peptide.
-
Isolation: Filter the precipitated peptide using a sintered glass funnel. Wash the precipitate several times with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the crude peptide under vacuum.
Protocol 2: TFMSA Cleavage of a Peptide from MBHA Resin
This protocol provides a common alternative to HF cleavage.
Materials:
-
Peptide-resin (dried overnight under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
m-Cresol (scavenger)
-
Anhydrous diethyl ether (cold, -20°C)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a magnetic stir bar.[3]
-
Scavenger Addition: Add thioanisole (0.5 mL) and m-cresol (0.25 mL).
-
TFA Addition: Cool the flask in an ice bath and add cold TFA (2.5 mL). Stir for 5-10 minutes.[3]
-
TFMSA Addition: Slowly add TFMSA (250 µL) dropwise to the stirred suspension while keeping the flask in the ice bath to dissipate heat.[3]
-
Cleavage Reaction: Remove the flask from the ice bath and allow the reaction to proceed at room temperature for 90-120 minutes for MBHA resins.[3][5]
-
Filtration: Filter the reaction mixture through a sintered glass funnel to separate the resin.
-
Resin Washing: Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[3]
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold anhydrous diethyl ether to precipitate the peptide.[3]
-
Isolation and Drying: Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
Visualization of Workflows and Mechanisms
General Workflow for Peptide Cleavage from Resin
The following diagram illustrates the general step-by-step workflow for cleaving a peptide from the solid support and isolating the final product.
Caption: General workflow for peptide cleavage and isolation.
Logical Relationship of Cleavage Components
This diagram illustrates the relationship between the key components involved in the peptide cleavage process.
Caption: Components and products of the peptide cleavage reaction.
Potential Side Reactions and Mitigation
Several side reactions can occur during the strong acid cleavage step, potentially reducing the yield and purity of the final peptide. Understanding these side reactions is crucial for selecting the appropriate cleavage conditions and scavengers.
-
Alkylation of Tryptophan and Methionine: The indole ring of tryptophan and the thioether of methionine are susceptible to alkylation by carbocations. The use of scavengers like thioanisole, dimethyl sulfide (DMS), and p-thiocresol can mitigate this.
-
Aspartimide Formation: Peptides containing aspartic acid can form a cyclic aspartimide derivative, especially at elevated temperatures. Performing the cleavage at lower temperatures (0-5°C) can reduce this side reaction.
-
Glutamic Acid Modification: The γ-carboxyl group of glutamic acid can be acylated by anisole, a common scavenger. Lowering the reaction temperature is also beneficial in this case.
-
Oxidation of Methionine: Methionine can be oxidized to methionine sulfoxide. The use of reducing scavengers can prevent this. In some cases, Met(O) is intentionally used during synthesis and is reduced back to Met during cleavage in the presence of DMS.
By carefully selecting the resin, cleavage cocktail, and reaction conditions, researchers can successfully cleave peptides containing this compound and obtain a high-quality product for further research and development.
References
Troubleshooting & Optimization
Overcoming solubility issues with Boc-D-Phe-OH in DMF
Welcome to the technical support center for Boc-D-Phe-OH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on resolving solubility issues in N,N-Dimethylformamide (DMF).
Troubleshooting Guide: Overcoming Solubility Issues with this compound in DMF
Researchers may occasionally face difficulties in dissolving this compound in DMF, a commonly used solvent in peptide synthesis. These issues can arise from several factors, including the quality of the solvent, the concentration of the solution, and the physical properties of the this compound solid. This guide provides a systematic approach to diagnosing and resolving these problems.
Problem: this compound is not dissolving or is dissolving very slowly in DMF.
Initial Assessment Workflow
Caption: A stepwise workflow for troubleshooting the dissolution of this compound in DMF.
Potential Causes and Solutions in Q&A Format:
Q1: I'm having trouble dissolving this compound in DMF. What is a typical solubility limit I should be aware of?
Q2: My this compound is not dissolving even at a concentration below 0.5 M. Could the solvent be the issue?
A2: Yes, the quality of the DMF is critical. DMF can degrade over time to form dimethylamine and formic acid, especially when exposed to air and water.[1][2] These impurities can interfere with solubility and subsequent reactions. Always use high-purity, anhydrous DMF, preferably from a freshly opened bottle. If you suspect your DMF is "aged," consider using a fresh stock or purifying the existing solvent.[1][2]
Q3: I've confirmed my DMF is of high quality and my concentration is appropriate, but I still have undissolved particles. What are my next steps?
A3: In this case, mechanical or gentle thermal energy can help overcome the energy barrier for dissolution.
-
Vortexing: Ensure the mixture is being agitated vigorously.
-
Sonication: Using an ultrasonic bath is a highly effective method for dissolving stubborn solutes.[3][4] It provides localized energy to break up aggregates.
-
Gentle Heating: Carefully warming the solution can increase solubility. A temperature range of 30-40°C is generally considered safe and effective.[5] However, prolonged heating at higher temperatures should be avoided to prevent potential degradation of the this compound.
Q4: I've tried sonication and gentle heating, but some solid remains. Are there any chemical modifications I can make to my solvent system?
A4: Yes, using a co-solvent can significantly improve solubility.
-
Dimethyl Sulfoxide (DMSO): Adding a small amount of DMSO, a powerful organic solvent, can enhance the solubility of many protected amino acids.[3][6]
-
Dichloromethane (DCM): For certain applications, particularly in solid-phase peptide synthesis (SPPS), using a DMF/DCM solvent mixture can be beneficial.[7]
Q5: Should I consider using a different primary solvent if DMF continues to be problematic?
A5: If you consistently face solubility issues with DMF, N-Methyl-2-pyrrolidone (NMP) is an excellent alternative.[8] NMP has strong solvating properties, often superior to DMF, especially for aggregating sequences, and is a common choice in peptide synthesis.[8]
Frequently Asked Questions (FAQs)
Q: What is the recommended procedure for preparing a stock solution of this compound in DMF?
A: To prepare a stock solution (e.g., 0.5 M), follow these steps:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, anhydrous DMF.
-
Vortex the mixture for 1-2 minutes.
-
If not fully dissolved, place the vial in an ultrasonic bath for 10-15 minute intervals.
-
If necessary, gently warm the solution to 30-40°C with continued agitation.
-
Once fully dissolved, allow the solution to return to room temperature before use.
Q: Can the presence of water in my DMF affect the solubility of this compound?
A: Absolutely. Traces of water can significantly reduce the solubility of hydrophobic compounds like this compound by promoting aggregation.[5] It is crucial to use anhydrous DMF and minimize exposure to atmospheric moisture.
Q: How does the physical form of this compound affect its dissolution rate?
A: The physical characteristics of the lyophilized powder, such as particle size, can influence how quickly it dissolves.[5] A finer powder will have a larger surface area and typically dissolves faster than larger crystals or clumps.
Q: Will the methods used to improve solubility, such as heating or sonication, affect the stability of this compound?
A: While this compound is generally stable, prolonged exposure to high temperatures can potentially lead to degradation. Gentle warming to 30-40°C for short periods is generally considered safe.[5] Sonication is a non-destructive method and is unlikely to cause chemical degradation.[3][4]
Data Presentation
Table 1: Solubility and Alternative Solvents for this compound
| Solvent | Qualitative Solubility | Quantitative Data (approx.) | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | ~0.5 M (132.65 mg/mL) | Preferred solvent for many peptide synthesis protocols. Quality is critical.[1][2] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Not specified | Excellent alternative to DMF, may be better for aggregating sequences.[8] |
| Dichloromethane (DCM) | Soluble | Not specified | Often used in combination with DMF for SPPS.[7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (requires sonication)[6] | Powerful co-solvent to enhance solubility in DMF.[3] |
Experimental Protocols
Protocol 1: Dissolution of this compound in DMF using Sonication
Objective: To prepare a clear solution of this compound in DMF for use in peptide synthesis or other applications.
Materials:
-
This compound
-
Anhydrous, high-purity DMF
-
Volumetric flask or vial
-
Magnetic stirrer and stir bar (optional)
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound and transfer it to the volumetric flask or vial.
-
Add approximately 80% of the final required volume of DMF.
-
Vortex or stir the mixture for 2-3 minutes.
-
Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vessel.
-
Sonicate for 15-minute intervals. After each interval, visually inspect the solution for undissolved particles.
-
Continue sonication until all the solid has dissolved.
-
Add DMF to the final desired volume and mix thoroughly.
Protocol 2: Using a Co-solvent (DMSO) to Dissolve this compound in DMF
Objective: To dissolve this compound in DMF with the aid of DMSO when solubility is limited in DMF alone.
Materials:
-
This compound
-
Anhydrous, high-purity DMF
-
Anhydrous, high-purity DMSO
-
Vial
-
Vortex mixer
Procedure:
-
Weigh the this compound into a vial.
-
Add a small volume of DMSO (e.g., 5-10% of the final total volume) to the vial.
-
Vortex until the this compound is fully dissolved in the DMSO. This should happen relatively quickly.
-
Once a clear solution is obtained, slowly add the required volume of DMF in portions, vortexing between additions.
-
Continue adding DMF until the final desired concentration and volume are reached.
Logical Relationship for Solvent Choice
Caption: A decision tree for selecting a solvent system for this compound.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing side reactions during Boc-D-Phe-OH coupling
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the coupling of Boc-D-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of this compound?
The primary side reactions encountered during the coupling of this compound are racemization, incomplete coupling due to steric hindrance, and peptide aggregation. Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern for most amino acids during activation and coupling. The bulky phenyl side chain of phenylalanine can contribute to steric hindrance, potentially leading to slower reaction kinetics and incomplete coupling, which results in deletion sequences. Furthermore, peptides containing hydrophobic residues like phenylalanine are prone to aggregation on the solid support, which can further impede coupling efficiency.
Q2: Which coupling reagents are recommended to minimize side reactions for this compound?
For sterically hindered amino acids like this compound, high-reactivity coupling reagents are generally recommended to ensure efficient and rapid amide bond formation, which in turn minimizes the time the activated amino acid is susceptible to side reactions like racemization.[1][2] Aminium/uronium salts such as HATU and HBTU, and phosphonium salts like PyBOP are excellent choices.[2][3] While carbodiimides like DIC in the presence of an additive such as HOBt are cost-effective, they may exhibit lower reactivity compared to aminium/uronium or phosphonium reagents.[1]
Q3: How can I detect and quantify racemization of this compound in my synthetic peptide?
Racemization can be detected and quantified using chiral High-Performance Liquid Chromatography (HPLC) analysis of the final peptide or by analyzing the constituent amino acids after peptide hydrolysis.[4] Chiral HPLC can separate the desired diastereomer (containing D-Phe) from the undesired diastereomer (containing L-Phe). Alternatively, the peptide can be hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated and quantified by reverse-phase HPLC.[5]
Q4: What is the impact of the bulky side chain of phenylalanine on the coupling reaction?
The bulky benzyl side chain of phenylalanine can cause steric hindrance, which may slow down the coupling reaction.[6] This can lead to incomplete coupling, resulting in the formation of deletion sequences in the final peptide. To overcome this, it is advisable to use more potent coupling reagents, potentially increase the excess of the amino acid and coupling reagents, and extend the coupling time.[2]
Q5: How can I minimize peptide aggregation during the synthesis of sequences containing this compound?
Peptide aggregation is a common issue with hydrophobic residues like phenylalanine.[7] To minimize aggregation, several strategies can be employed:
-
Choice of Solvent: Use solvents known to disrupt hydrogen bonding and improve solvation, such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the reaction mixture. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[7]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling reaction can help to disrupt secondary structures and improve solvation.
-
Microwave-Assisted Synthesis: Microwave irradiation can enhance reaction kinetics and help to disrupt aggregation.[2]
-
Low-Loading Resins: Using resins with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low coupling efficiency (positive ninhydrin test after coupling) | Incomplete reaction due to steric hindrance. | Switch to a more potent coupling reagent like HATU, HCTU, or COMU. Increase the excess of this compound and coupling reagent (e.g., 3-5 equivalents). Extend the coupling time to 2-4 hours or even overnight.[2] |
| Peptide aggregation. | Use a "magic mixture" of solvents (DCM/DMF/NMP 1:1:1) to improve solvation. Consider microwave-assisted synthesis to disrupt aggregation.[7] | |
| Presence of deletion sequences in the final product (confirmed by Mass Spectrometry) | Incomplete coupling in the previous cycle. | Double couple the this compound. Ensure efficient deprotection of the preceding amino acid. |
| Presence of diastereomeric impurities (confirmed by chiral HPLC) | Racemization during activation/coupling. | Perform the coupling reaction at a lower temperature (e.g., 0°C).[3] Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[3] Choose a coupling reagent known for low racemization, such as HATU or COMU.[3][8] Avoid prolonged pre-activation times.[2] |
| Guanidinylation of the N-terminus (observed as a +42 Da adduct in Mass Spectrometry) | Excess uronium-based coupling reagent (HBTU, HATU). | Use a slight excess of the amino acid relative to the coupling reagent. Consider switching to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[2] |
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for this compound (Estimated)
| Coupling Reagent | Typical Yield (%) | Racemization Risk | Key Considerations |
| HATU | >95 | Very Low | High reactivity, suitable for sterically hindered couplings, but more expensive.[1][2] |
| HBTU | 90-98 | Low | Good balance of reactivity and cost, a reliable choice for standard couplings.[1][2] |
| PyBOP | 90-95 | Low | Phosphonium-based reagent, avoids guanidinylation side products.[2] |
| DIC/HOBt | 85-95 | Low to Moderate | Cost-effective, but may have lower reactivity compared to onium salts. The urea byproduct of DIC is soluble in DMF.[1] |
Note: The data in this table is extrapolated from performance with structurally similar amino acids and general knowledge of peptide coupling reagents. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound in SPPS
-
Resin Swelling: Swell the resin (with the N-terminal amine deprotected) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the solution and agitate for 2 minutes to pre-activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: If the coupling is complete, wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and Isopropyl alcohol (IPA) (3x) to remove excess reagents and byproducts. If incomplete, a second coupling can be performed.
Protocol 2: Chiral HPLC Analysis for Racemization
-
Sample Preparation:
-
Cleave a small amount of the final peptide from the resin.
-
Dissolve the crude peptide in a suitable solvent (e.g., mobile phase).
-
Prepare a standard of the desired peptide containing Boc-L-Phe-OH if available to identify the retention time of the undesired diastereomer.
-
-
HPLC Conditions:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A typical mobile phase for chiral separations is a mixture of hexane and isopropanol. The exact ratio will need to be optimized for the specific peptide.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at a wavelength where the peptide has significant absorbance (e.g., 220 nm or 254 nm).
-
-
Analysis:
-
Inject the sample onto the chiral HPLC column.
-
The two diastereomers (one with D-Phe and one with L-Phe) should elute at different retention times.
-
The percentage of the undesired diastereomer (racemization) can be calculated from the peak areas in the chromatogram.[4]
-
Protocol 3: Mass Spectrometry Analysis for Side Products
-
Sample Preparation:
-
Cleave a small amount of the final peptide from the resin.
-
Dissolve the crude peptide in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Interpretation:
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptide to confirm its synthesis.
-
Look for masses corresponding to potential side products:
-
Deletion Sequence: [M - 265.30 + H]⁺ (mass of the target peptide minus the mass of a Boc-D-Phe residue).
-
Guanidinylation: [M + 42.04 + H]⁺ (mass of the target peptide plus the mass of a C₂H₂N₂ fragment from the coupling reagent).
-
-
Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence through fragmentation analysis.
-
Visualizations
Caption: Workflow for SPPS of a this compound containing peptide and subsequent analysis.
Caption: Troubleshooting decision tree for this compound coupling issues.
References
How to minimize racemization of Boc-D-Phe-OH during activation
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize racemization of Boc-D-Phe-OH during the crucial activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of a pure D-enantiomer into a mixture of D- and L-enantiomers.[1] For drug development professionals, synthesizing a peptide with the incorrect stereochemistry can result in a final product with drastically reduced biological activity or, in the worst cases, undesired or toxic off-target effects.[2] Preserving the stereochemical purity of this compound during its activation and coupling is therefore essential for the synthesis of biologically active and therapeutically effective peptides.[3]
Q2: What is the primary mechanism of racemization during the activation of Boc-protected amino acids?
A2: The primary pathway for racemization during the activation of a Boc-protected amino acid involves the formation of a 5(4H)-oxazolone intermediate.[4][5] The activating reagent (e.g., a carbodiimide) reacts with the carboxylic acid to form a highly reactive species.[6] This intermediate can then cyclize to form the oxazolone. The alpha-proton of the oxazolone is acidic and can be removed by a base, creating a planar, achiral enolate that rapidly reprotonates to form a racemic mixture of D- and L-oxazolones. Subsequent reaction with the amine component leads to a mixture of D- and L-peptide products. Urethane-based protecting groups like Boc are known to suppress this pathway compared to other N-acyl groups, but the risk remains under suboptimal conditions.[7]
Caption: Mechanism of racemization via an oxazolone intermediate.
Q3: Which experimental factors most significantly impact racemization?
A3: Several factors during the activation and coupling steps can influence the rate of racemization. These include the choice of coupling reagent, the presence and type of additives, the strength and stoichiometry of the base used, the reaction temperature, and the duration of the pre-activation period.[1]
Q4: What are the recommended coupling reagents and additives to minimize racemization of this compound?
A4: The choice of coupling reagent is critical. While carbodiimides like DCC and DIC are common, they require the use of additives to suppress racemization effectively.[7] Onium salts (both uronium/aminium and phosphonium types) often provide faster and more efficient coupling with a lower intrinsic risk of racemization.[8][9] Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are essential for minimizing racemization, especially when using carbodiimides.[6][7] They function by converting the highly reactive activated intermediate into an active ester that is more stable and less prone to forming the oxazolone.[3][5] Oxyma Pure is a particularly effective and non-explosive alternative to HOBt and HOAt.[10][11]
Q5: How does the choice of base affect racemization?
A5: The base is necessary to neutralize protonated amine components and, in some cases, to facilitate the activation by onium salts. However, excess or strong bases can significantly increase the rate of racemization by promoting the abstraction of the alpha-proton from the oxazolone intermediate.[12] It is recommended to use weaker or sterically hindered bases such as N,N-diisopropylethylamine (DIEA), N-methylmorpholine (NMM), or 2,4,6-collidine.[7][13] The use of the minimum necessary amount of base is crucial.[12]
Q6: How can I analyze the extent of racemization in my product?
A6: The most common and reliable method for quantifying the percentage of undesired L-enantiomer is through chiral High-Performance Liquid Chromatography (HPLC).[12] This technique uses a chiral stationary phase to separate the desired D-peptide from its L-diastereomer, allowing for accurate quantification based on peak area.[13]
Troubleshooting Guide: Excessive Racemization Detected
Issue: Analysis of the coupled product shows a significant level of the undesired Boc-L-Phe diastereomer.
Caption: Troubleshooting workflow for addressing racemization issues.
Potential Causes & Solutions
1. Suboptimal Coupling Reagent and Additive Combination
-
Cause: Using a carbodiimide like DIC or EDC without a racemization-suppressing additive is a common cause of epimerization.[3] Some older onium salts may also be less effective than modern alternatives.
-
Solution: Always use an additive like HOBt or, preferably, the safer and highly effective Oxyma Pure when employing carbodiimides.[7][10] Consider switching to a modern, low-racemization coupling reagent such as COMU.[14]
Table 1: Comparison of Common Coupling Systems for Racemization Suppression
| Coupling System | Advantages | Considerations | Relative Racemization Risk |
|---|---|---|---|
| DIC / Oxyma Pure | Cost-effective; byproducts are soluble.[7] Oxyma is highly effective and non-explosive.[10] | Two-component system; slightly slower than onium salts. | Low[10][15] |
| HBTU / DIEA | Fast and efficient; widely used.[8] | Can cause guanidinylation of the N-terminus if not pre-activated.[16] | Low to Moderate[8] |
| HATU / DIEA | Very fast and highly effective, especially for hindered couplings.[8] | More expensive; based on explosive HOAt.[7] | Very Low[14] |
| COMU / DIEA | Highly efficient and fast; low racemization.[14] Non-explosive and better solubility.[8] Requires only 1 eq. of base.[14] | Higher cost than carbodiimides. | Very Low[14][17] |
| PyBOP / DIEA | Effective phosphonium salt; avoids carcinogenic HMPA byproduct seen with BOP.[9] | Can be less reactive than modern uronium salts. | Low[7] |
2. Inappropriate Base or Stoichiometry
-
Cause: Using a strong, unhindered base or an excessive amount of any base increases the rate of proton abstraction from the oxazolone intermediate.[1]
-
Solution: Use a weaker or sterically hindered base. Ensure you are using the minimum number of equivalents required for the reaction, typically 1-2 equivalents depending on the protocol.
Table 2: Recommended Bases for Minimizing Racemization
| Base | Common Abbreviation | Key Characteristics |
|---|---|---|
| N,N-Diisopropylethylamine | DIEA, Hünig's Base | Sterically hindered, non-nucleophilic. A very common choice.[12] |
| N-Methylmorpholine | NMM | A weaker base than DIEA, often recommended to further reduce racemization risk.[5][13] |
| 2,4,6-Collidine | TMP | A sterically hindered base that has been shown to minimize racemization, particularly for sensitive residues like Cys.[7][18] |
3. High Reaction Temperature
-
Cause: Elevated temperatures accelerate all reactions, including the undesired racemization pathway.[19][20] Microwave-assisted synthesis, while fast, can lead to significant racemization at high temperatures.[18]
-
Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard practice to minimize racemization.[7][13] For microwave synthesis, lowering the coupling temperature to 50°C can limit racemization for sensitive residues.[18]
4. Prolonged Activation Time
-
Cause: Allowing the this compound to sit in its activated state for an extended period before the amine component is introduced provides more time for the oxazolone to form and racemize.[1][13]
-
Solution: Minimize the pre-activation time to 5-10 minutes before adding the solution to the amine.[5][12] Alternatively, use an in situ activation protocol where the coupling reagent is added to a mixture of the carboxylic acid and the amine.[13]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC and Oxyma Pure
This protocol is a cost-effective method that leverages a modern additive to ensure low racemization.
-
Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and Oxyma Pure (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Amine Addition: Add the amine component (1.0 equivalent) to the mixture. If the amine is a hydrochloride salt, add 1.0 equivalent of N-methylmorpholine (NMM) and stir for 2-3 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Activation: Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled, stirring mixture.
-
Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Filter the reaction to remove the diisopropylurea byproduct. Proceed with a standard aqueous work-up.
Protocol 2: High-Efficiency, Low-Racemization Coupling using COMU
This protocol uses a highly efficient uronium salt known for rapid coupling and very low racemization levels.[14]
-
Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the amine component (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF).
-
Reagent Addition: Add COMU (1.1 equivalents) to the mixture.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (1.1 equivalents). Note: COMU is highly effective with only one equivalent of base.[14]
-
Reaction: Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Proceed with a standard aqueous work-up. The byproducts from COMU are water-soluble, simplifying purification.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting incomplete Boc deprotection in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete tert-butyloxycarbonyl (Boc) deprotection in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide: Incomplete Boc Deprotection
This guide addresses common problems encountered during the Boc deprotection step of SPPS, providing potential causes and actionable solutions.
Question: My peptide synthesis is resulting in low yields and deletion sequences. How can I confirm and troubleshoot incomplete Boc deprotection?
Answer:
Low yields and the presence of deletion sequences detected by Mass Spectrometry (MS) are classic signs of incomplete Boc group removal. Failure to completely deprotect the N-terminal amine prevents the subsequent amino acid from coupling, leading to a truncated peptide.
Initial Diagnosis:
-
Perform a Qualitative Test: Use a qualitative test like the Kaiser test (ninhydrin test) after the deprotection and neutralization steps. A positive result (blue bead color) indicates the presence of free primary amines, suggesting successful deprotection. A negative or weak result (yellow or faint blue beads) points to incomplete deprotection.
-
Analyze a Cleaved Sample: Cleave a small sample of the peptide from the resin and analyze it via LC-MS. The presence of peptides missing one or more amino acids (deletion sequences) confirms that coupling reactions are failing, likely due to incomplete deprotection at one or more cycles.[1]
Common Causes and Solutions
1. Insufficient Acid Concentration or Reaction Time
-
Symptom: Gradual decrease in coupling efficiency over several cycles; weak positive or negative Kaiser test results.
-
Possible Cause: The rate of Boc cleavage is highly dependent on the acid concentration and reaction duration.[2] Standard conditions may be insufficient, especially for sterically hindered amino acids or "difficult" sequences.[1][2]
-
Solutions:
-
Increase Deprotection Time: Extend the deprotection time from the standard 20-30 minutes to 45-60 minutes. Monitor the progress at different time points to find the optimal duration.[2]
-
Increase TFA Concentration: If using a lower concentration of Trifluoroacetic Acid (TFA), consider increasing it. A common starting point is 50% TFA in Dichloromethane (DCM).[3] For particularly resistant Boc groups, a higher concentration may be necessary.[1] However, be aware that 100% TFA can sometimes reduce resin swelling and lead to lower purity.[4]
-
Perform a Double Deprotection: After the initial deprotection step, drain the reagent, and add a fresh solution of the deprotection cocktail for a second treatment.
-
2. Poor Resin Swelling
-
Symptom: Inconsistent results, particularly with hydrophobic sequences or when changing solvent systems. The resin bed may appear shrunken.
-
Possible Cause: Inadequate swelling of the resin matrix prevents the deprotection reagents from efficiently accessing all the peptide chains attached to the support.[2][5] This is a critical factor, as poor solvent penetration leads directly to incomplete reactions.
-
Solutions:
-
Optimize Solvent Choice: Ensure the deprotection solvent (typically DCM) is a good swelling solvent for your chosen resin. A study comparing 55% TFA in DCM versus 100% TFA found that the DCM mixture resulted in higher average purity, likely due to better resin swelling.[4][6]
-
Allow Adequate Swelling Time: Before starting the synthesis, ensure the resin is fully swollen in the appropriate solvent.
-
Consider Alternative Resins: For "difficult sequences," using more polar resins like PEG-grafted polystyrene or poly(dimethylacrylamide) resins may improve solvation and reaction efficiency.[7]
-
3. Steric Hindrance and "Difficult Sequences"
-
Symptom: Complete failure of deprotection or coupling at specific residues, such as N-methylated amino acids, Val, Ile, or His(pi-Bom).[1][2]
-
Possible Cause: The bulky nature of the Boc group combined with bulky amino acid side chains can sterically hinder the approach of the acid catalyst.[2] Furthermore, aggregation of the growing peptide chain on the resin can physically block reaction sites.[7][8][9]
-
Solutions:
-
Use Stronger Reagents/Longer Times: For sterically hindered residues, prolonged deprotection times and/or increased TFA concentrations are often necessary.[1][2]
-
Disrupt Aggregation: For aggregation-prone sequences, Boc-based SPPS can be advantageous over Fmoc-based strategies because the TFA used for deprotection helps to dissolve secondary structures.[7][8]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to washing steps before coupling can help disrupt aggregates.
-
Troubleshooting Summary Table
| Symptom | Possible Cause | Recommended Action |
| Low yield, deletion sequences | Insufficient deprotection time | Increase deprotection time to 45-60 min; perform a double deprotection.[2] |
| Weak or negative Kaiser test | Insufficient acid strength | Increase TFA concentration from 25% to 50% in DCM.[6] |
| Shrunken resin bed, inconsistent results | Poor resin swelling | Use 55% TFA in DCM instead of 100% TFA; ensure adequate pre-synthesis swelling.[4][6] |
| Failure at specific bulky residues | Steric hindrance | Use prolonged deprotection times (e.g., >60 min) for the specific cycle.[1][2] |
| General failure with hydrophobic sequence | Peptide aggregation | Utilize Boc-SPPS as TFA helps disrupt aggregates; consider chaotropic salts.[7][8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection Cycle
This protocol outlines a standard procedure for the removal of the Nα-Boc group in SPPS.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic Acid (TFA)
-
Deprotection Solution: 50% TFA in DCM (v/v). Caution: Prepare in a fume hood.
-
Isopropyl Alcohol (IPA)
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
DCM Wash: Wash the resin with DCM (3 x 10 mL/g of resin).
-
Pre-wash: Add the deprotection solution (50% TFA/DCM) and agitate for 2-5 minutes, then drain.[3]
-
Deprotection: Add fresh deprotection solution (10 mL/g of resin) and agitate for 20-30 minutes at room temperature.[10]
-
DCM Wash: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 x 10 mL/g of resin) to remove residual acid.
-
IPA Wash: Wash the resin with IPA (2 x 10 mL/g of resin) to shrink the resin and help remove trapped TFA.[3]
-
DCM Wash: Wash the resin again with DCM (2 x 10 mL/g of resin) to prepare for neutralization.
-
Neutralization: Add the neutralization solution (5% DIEA/DCM) and agitate for 5-10 minutes. Repeat this step. This converts the protonated N-terminal amine (TFA salt) to a free amine, ready for the next coupling step.[11]
-
Final Wash: Wash the resin with DCM (3 x 10 mL/g of resin) to remove excess DIEA. The resin is now ready for the next coupling cycle.
Protocol 2: Monitoring Deprotection Efficiency with a Test Cleavage
This protocol describes how to perform a small-scale cleavage to analyze the peptide and check for incomplete deprotection.
Materials:
-
~10-20 mg of dried peptide-resin
-
Cleavage Cocktail (e.g., HF, TFMSA, or TMSOTf based cocktails). Caution: These reagents are extremely corrosive and toxic. Use appropriate personal protective equipment and a specialized apparatus. For many peptides, a high-TFA cocktail can be used if the side-chain protecting groups and linker are TFA-labile. A common high-TFA cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]).[12]
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether.[2]
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place a small sample of the dried peptide-resin into a suitable reaction vessel.
-
Cleavage: Add the appropriate cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[2]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.
-
Precipitation: Under a gentle stream of nitrogen, concentrate the filtrate. Add this concentrated solution dropwise to a centrifuge tube containing ice-cold MTBE to precipitate the crude peptide.[2]
-
Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet two more times with cold MTBE to remove scavengers and organic byproducts.
-
Drying: Dry the peptide pellet under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by LC-MS to check for the presence of the desired full-length peptide and any deletion sequences.
Diagrams
Caption: Standard workflow for a Boc deprotection cycle in SPPS.
Caption: Decision tree for troubleshooting incomplete Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection using Trifluoroacetic Acid (TFA)? A common starting point for TFA-mediated Boc deprotection is a solution of 25-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature.[6] Reaction times typically range from 20 to 30 minutes.[3][10] However, these conditions should be optimized for each specific peptide, as "difficult sequences" may require longer times or higher TFA concentrations.[1][6]
Q2: What are the primary side reactions during Boc deprotection and how can they be prevented? The main side reaction is the alkylation of sensitive amino acid residues by the tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[2][10][11] Nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly susceptible.[2][10][11] To prevent this, "scavengers" are added to the deprotection cocktail to trap the tBu⁺ cations. Common scavengers include thioanisole, dimethyl sulfide (DMS), and dithiothreitol (DTE).[2][11]
Q3: Are there milder or alternative reagents to TFA for Boc deprotection? Yes, for substrates that are sensitive to strong acid, milder conditions can be used. These include:
-
4M HCl in 1,4-dioxane: This is often considered a milder alternative to TFA.[6][10]
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, avoiding the need for any acid, which can be a greener alternative.[13][14] However, high temperatures may cause other side reactions.[14]
-
Oxalyl chloride in methanol: This system has been reported as a mild and efficient method for Boc deprotection at room temperature.[15][16]
Q4: How does the choice of resin affect Boc deprotection? The resin's chemical and physical properties are crucial. The ability of the resin to swell properly in the reaction solvents directly impacts the efficiency of all chemical steps, including deprotection.[2][5][17][18] Polystyrene-based resins are common, but for difficult or hydrophobic peptides, PEG-grafted resins may offer superior swelling and solvation properties, leading to more complete reactions.[7]
Q5: Can I skip the neutralization step after Boc deprotection? No, the neutralization step is critical in Boc-SPPS. After deprotection with TFA, the newly exposed N-terminal amine is protonated as a TFA salt.[11] This salt is unreactive in the subsequent amide bond formation (coupling) step. A base, typically DIEA, is required to neutralize the salt and generate the free amine nucleophile needed to attack the activated carboxyl group of the next amino acid.[11] In situ neutralization protocols, where neutralization and coupling occur concurrently, have also been developed to streamline the process.[11][19]
References
- 1. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing coupling time for sterically hindered amino acids like Boc-D-Phe-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of sterically hindered amino acids, with a particular focus on Boc-D-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered amino acids like this compound difficult to couple?
A1: Sterically hindered amino acids possess bulky side chains that physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This steric hindrance slows down the rate of peptide bond formation, leading to incomplete reactions and lower yields.[1][2]
Q2: My standard coupling protocol using DCC/DIC is failing for this compound. What should I do?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric hindrance of bulky amino acids.[2][3] It is highly recommended to switch to a more powerful in-situ activating reagent, such as an aminium/uronium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP).[2][4] These reagents form highly reactive esters that can significantly improve coupling efficiency.
Q3: Which coupling reagents are most effective for sterically hindered amino acids?
A3: For challenging couplings, reagents that generate highly reactive activated esters are preferred. HATU, HCTU, and COMU are considered among the most efficient coupling reagents for sterically hindered amino acids.[1][5] Phosphonium reagents like PyBOP are also very effective and have the advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium-based reagents.[1]
Q4: I've switched to a more potent coupling reagent, but my coupling is still incomplete. What other parameters can I optimize?
A4: If a powerful coupling reagent alone is not sufficient, you can employ several other strategies:
-
Double Coupling: Repeat the coupling step with a fresh portion of activated amino acid and reagents. This is a common and effective method to drive the reaction to completion.[2]
-
Increase Reaction Time: Extending the coupling time can allow the reaction to proceed further, especially for slow couplings.[1][6]
-
Elevate Temperature: Gently heating the reaction can increase the kinetic energy of the molecules and overcome the activation energy barrier, though this should be done with caution to avoid side reactions.
-
Solvent Choice: Ensure your solvent (typically DMF or NMP) can effectively swell the resin and solubilize the reagents and peptide chain.[4][7] In some cases, using a "magic mixture" of solvents can help disrupt peptide aggregation.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low coupling yield with this compound | - Inefficient coupling reagent.- Steric hindrance.- Peptide aggregation on the resin. | - Switch to a more potent coupling reagent like HATU, HCTU, or PyBOP.[1]- Perform a double coupling.[2]- Increase the coupling reaction time and/or temperature.[6]- Use structure-disrupting additives or solvents.[8] |
| Incomplete reaction (positive Kaiser test after coupling) | - Insufficient reaction time.- Low concentration of reagents.- Steric hindrance. | - Extend the coupling time.- Increase the equivalents of amino acid and coupling reagents.- Perform a second coupling (double coupling).[2] |
| Formation of deletion sequences | - Incomplete coupling in the previous cycle. | - Optimize the coupling protocol for the problematic amino acid using the strategies mentioned above.- Monitor each coupling step with a qualitative test like the Kaiser test.[9] |
| Racemization of the amino acid | - Use of certain coupling reagents or prolonged activation times. | - Choose coupling reagents known for low racemization, such as COMU or those used with OxymaPure®.[1][5]- Minimize the pre-activation time of the amino acid. |
Quantitative Data on Coupling Reagents
The following table summarizes the performance of various coupling reagents for sterically hindered amino acids based on available data.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Typical Reaction Time | Notes |
| DCC/DIC | Carbodiimide | Low | Several hours to overnight | Often inefficient for hindered amino acids.[3] |
| HBTU | Aminium/Uronium Salt | High | 45-60 minutes | A popular and effective reagent.[1][2] |
| HATU | Aminium/Uronium Salt | Very High | 10-60 minutes | Generally more reactive than HBTU due to the formation of OAt esters.[1][2] |
| PyBOP | Phosphonium Salt | High | 1-2 hours | Efficient and avoids guanidinylation side reactions.[1] |
| COMU | Aminium/Uronium Salt | Very High | 1-2 hours | Comparable efficiency to HATU, with improved safety profile (non-explosive).[1][5] |
Experimental Protocols
Standard Coupling Protocol for this compound using HATU
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using an appropriate deprotection solution (e.g., 20% piperidine in DMF for Fmoc chemistry, or TFA for Boc chemistry).
-
Washing: Wash the resin thoroughly with DMF to remove residual deprotection solution and byproducts.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.[9]
-
Washing: Wash the resin thoroughly with DMF and then with a solvent suitable for the next step (e.g., dichloromethane (DCM)).
Double Coupling Protocol
-
Follow steps 1-5 of the Standard Coupling Protocol.
-
After the initial coupling time, take a small sample of the resin for a Kaiser test. If the test is positive (blue/purple beads), proceed with the second coupling.
-
Drain the reaction vessel.
-
Prepare a fresh solution of activated this compound as described in step 4 of the standard protocol.
-
Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.
-
Perform a second Kaiser test to confirm the completion of the reaction.
-
Wash the resin as described in step 7 of the standard protocol.
Visualizations
Caption: Workflow for coupling sterically hindered amino acids.
Caption: Relationship between challenges and solutions in hindered couplings.
References
Identifying and characterizing byproducts in Boc-D-Phe-OH reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing byproducts in reactions involving N-tert-butyloxycarbonyl-D-phenylalanine (Boc-D-Phe-OH). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during peptide synthesis and other related reactions.
Troubleshooting Guide
Encountering unexpected byproducts is a common challenge in organic synthesis. This guide provides a structured approach to troubleshoot issues related to byproduct formation in this compound reactions.
| Issue | Potential Cause | Recommended Solution |
| Presence of an additional peak with the same mass in LC-MS, but different retention time in chiral HPLC. | Racemization of the D-enantiomer to the L-enantiomer (Boc-L-Phe-OH). | - Use coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to suppress racemization.[1] - Avoid strong bases and high temperatures during the coupling reaction. - Minimize the pre-activation time of the carboxylic acid. |
| A byproduct with a mass corresponding to this compound + coupling reagent (e.g., DCC). | Formation of an N-acylurea byproduct. This is common when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC).[2] | - Use uronium/aminium-based coupling reagents such as HATU or HBTU, which are less prone to this side reaction. - Optimize reaction conditions by using the appropriate stoichiometry of reagents. |
| Observation of a cyclic dipeptide byproduct, especially when this compound is the second amino acid in a sequence. | Diketopiperazine formation. This is more prevalent in solid-phase peptide synthesis (SPPS) at the dipeptide stage.[1][3] | - In Boc-based SPPS, utilize in situ neutralization protocols.[1] - For Fmoc-based SPPS, consider using 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[1] - Couple the third amino acid as a dipeptide to bypass the susceptible dipeptide-resin intermediate.[1] |
| A byproduct with a molecular weight double that of the starting material minus water. | Formation of the dipeptide Boc-D-Phe-D-Phe-OH. | - Ensure complete dissolution of this compound before initiating the coupling reaction. - Use an appropriate excess of the amine component to favor intermolecular coupling over self-condensation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most frequently encountered byproducts include the racemized L-enantiomer (Boc-L-Phe-OH), N-acylurea adducts from carbodiimide coupling reagents, diketopiperazines in dipeptide synthesis, and the self-coupled dipeptide (Boc-D-Phe-D-Phe-OH).
Q2: How can I detect racemization of this compound in my reaction?
A2: Racemization can be detected and quantified using chiral High-Performance Liquid Chromatography (HPLC). A chiral stationary phase can separate the D- and L-enantiomers, allowing for the determination of the enantiomeric purity of your product.
Q3: What is an N-acylurea byproduct and why does it form?
A3: An N-acylurea is a stable, unreactive byproduct formed from the rearrangement of an O-acylisourea intermediate when using carbodiimide coupling reagents like DCC.[2] This byproduct consumes both the carboxylic acid and the coupling reagent, reducing the yield of the desired product.
Q4: Are there any specific conditions that favor diketopiperazine formation?
A4: Yes, diketopiperazine formation is particularly favorable at the dipeptide stage in solid-phase peptide synthesis, especially when proline is one of the first two amino acids. The reaction is catalyzed by the free N-terminal amine of the dipeptide attacking the ester linkage to the resin.
Experimental Protocols
Protocol 1: Chiral HPLC for the Determination of Enantiomeric Purity
This protocol outlines a method for the separation and quantification of this compound and its L-enantiomer.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: A teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T) is effective for N-blocked amino acids.[4]
-
Mobile Phase: HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.[4]
-
Sample: Reaction mixture or purified product dissolved in the mobile phase.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents and additives. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / 0.1% Acetic Acid / 0.1% Triethylamine
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas for both the D- and L-enantiomers to determine the enantiomeric excess (% ee) and the percentage of racemization.
Protocol 2: LC-MS for the Identification of Byproducts
This protocol provides a general method for identifying byproducts in a this compound reaction mixture.
Instrumentation and Materials:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample: Diluted reaction mixture.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
LC-MS Analysis:
-
Column: C18 reverse-phase
-
Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
MS Detection: Scan in both positive and negative ion modes to detect a wide range of potential byproducts.
-
-
Data Analysis: Extract ion chromatograms for the expected masses of potential byproducts (e.g., racemized product, N-acylurea, diketopiperazine, dipeptide). Analyze the mass spectra to confirm the molecular weights of the observed peaks.
Protocol 3: NMR Spectroscopy for Structural Characterization
This protocol describes the use of NMR to characterize byproducts.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the purified byproduct in a suitable deuterated solvent.
-
NMR Analysis:
-
¹H NMR: Provides information on the proton environment. For an N-acylurea byproduct, characteristic signals for the cyclohexyl groups of DCC would be expected in the aliphatic region.
-
¹³C NMR: Confirms the carbon skeleton. For an N-acylurea, two distinct carbonyl signals would be present.
-
2D NMR (COSY, HSQC): Helps in assigning complex spectra and confirming connectivity.
-
-
Data Analysis: Compare the obtained spectra with known spectra of suspected byproducts or use spectral databases for identification. The ¹H NMR spectrum of a dipeptide will show two distinct sets of alpha-proton and amide proton signals.[5]
Visualizations
Caption: Workflow for the identification and characterization of byproducts.
References
Technical Support Center: Improving Yield in Long Peptide Synthesis with Boc-D-Phe-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of long peptides incorporating Boc-D-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when synthesizing long peptides containing this compound?
A1: Low yields in long peptide synthesis, particularly with hydrophobic residues like D-phenylalanine, are often due to peptide chain aggregation on the solid support.[1][2] This aggregation can hinder both the coupling of subsequent amino acids and the deprotection of the N-terminal Boc group, leading to truncated or deletion sequences. Other contributing factors include incomplete coupling reactions, side reactions, and suboptimal deprotection or neutralization steps.
Q2: How does this compound specifically contribute to synthesis challenges?
A2: this compound, being a hydrophobic amino acid, increases the overall hydrophobicity of the peptide chain.[2] This hydrophobicity is a primary driver for inter- and intra-chain hydrogen bonding, which leads to the formation of secondary structures and subsequent aggregation on the resin.[1][3]
Q3: When should I suspect that peptide aggregation is the cause of my low yield?
A3: A key indicator of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent.[1] You may also observe slow or incomplete coupling reactions (a positive Kaiser test after extended coupling times) and incomplete deprotection of the Boc group.
Q4: Can the choice of coupling reagent significantly impact the yield?
A4: Yes, the choice of coupling reagent is critical, especially for sterically hindered or aggregation-prone sequences.[4] Reagents like HATU, HBTU, and HCTU are known for their high efficiency and speed, which can be beneficial in difficult couplings.[4][5] For particularly challenging couplings, phosphonium-based reagents like PyBOP or PyAOP may offer advantages.[4]
Q5: Are there specific side reactions associated with this compound to be aware of?
A5: While this compound itself is not particularly prone to unique side reactions, the conditions used in Boc chemistry for long peptide synthesis can lead to general side reactions. These include aspartimide formation if Asp is present in the sequence, and diketopiperazine formation at the dipeptide stage.[1][6] Additionally, the repeated acid treatment for Boc deprotection can lead to side reactions with sensitive residues like Trp and Met if scavengers are not used.[7][8]
Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low Coupling Efficiency
This guide provides a step-by-step approach to troubleshoot and resolve issues of low coupling efficiency during the synthesis of long peptides with this compound.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Troubleshooting workflow for low coupling efficiency.
Experimental Protocols:
-
Kaiser Test:
-
Take a few beads of the peptide-resin and wash them thoroughly with DMF.
-
Add 2-3 drops of ninhydrin solution A, 2-3 drops of ninhydrin solution B, and 2-3 drops of ninhydrin solution C.
-
Heat the sample at 100°C for 5 minutes.
-
A blue or purple color on the beads indicates the presence of free primary amines and thus incomplete coupling.
-
-
Double Coupling:
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin with DMF.
-
Repeat the coupling step with a fresh solution of the activated Boc-amino acid.
-
-
Changing Coupling Reagent:
-
If using a standard carbodiimide reagent like DIC/HOBt, consider switching to a more potent uronium/aminium or phosphonium salt.
-
Recommended alternatives include HBTU, HATU, HCTU, or PyBOP.[4] Pre-activate the amino acid with the chosen reagent and a base like DIPEA before adding to the resin.
-
-
Increasing Temperature:
-
Perform the coupling reaction at an elevated temperature, for example, 40-50°C.[1] This can help disrupt secondary structures and improve reaction kinetics.
-
-
Modifying Solvent System:
Quantitative Data Summary:
| Strategy | Expected Improvement | Reference |
| Change Solvent to NMP or DMF/DMSO | Can significantly improve coupling yields, in some cases from ~78-91% to over 98%. | [9] |
| Use High-Efficiency Coupling Reagents (e.g., HATU) | Faster reaction times and reduced racemization compared to older reagents.[4][5] | [4][5] |
Guide 2: Mitigating Peptide Aggregation
This guide focuses on strategies to prevent and disrupt peptide aggregation during the synthesis of long, hydrophobic peptides.
Experimental Protocols:
-
Use of Chaotropic Salts:
-
Prepare a solution of a chaotropic salt, such as 0.8 M LiCl, in DMF.
-
Wash the resin with this solution before the coupling step to disrupt hydrogen bonding.
-
-
Incorporation of Pseudoproline Dipeptides:
-
Identify Ser or Thr residues in your sequence that can be replaced with a pseudoproline dipeptide.
-
Couple the commercially available Fmoc-Xaa-(oxazolidine)-OH dipeptide using standard coupling protocols (e.g., with HATU or PyBOP). The pseudoproline structure is reverted to the native Ser or Thr during the final TFA cleavage.[10]
-
-
Microwave-Assisted Synthesis:
-
If available, utilize a microwave peptide synthesizer.
-
The microwave energy can help to break up aggregates and accelerate both coupling and deprotection steps.[1]
-
-
In Situ Neutralization:
Quantitative Data Summary:
| Strategy | Expected Improvement | Reference |
| Incorporating Pseudoprolines | Has been shown to be highly effective in disrupting aggregation, making the synthesis of long, difficult peptides feasible. | [1][2] |
| In Situ Neutralization | Can improve coupling yields, particularly in cases where aggregation is problematic. | [7] |
Guide 3: Addressing Common Side Reactions in Boc-SPPS
This guide provides information on identifying and preventing common side reactions encountered during long peptide synthesis using Boc chemistry.
1. Aspartimide Formation:
-
Problem: Peptides containing Asp residues, especially in Asp-Gly or Asp-Ser sequences, can form a stable five-membered aspartimide ring under both acidic and basic conditions. This can lead to a mixture of α- and β-coupled peptides.[1]
-
Solution: When using Boc chemistry, employing the β-cyclohexyl ester (Boc-Asp-OcHex) instead of the standard β-benzyl ester (Boc-Asp-OBzl) can significantly reduce aspartimide formation.[1]
2. Diketopiperazine Formation:
-
Problem: This side reaction is most prevalent at the dipeptide stage and involves the intramolecular cyclization of the N-terminal amino acid to form a six-membered ring, cleaving the dipeptide from the resin.
-
Solution: In Boc-based synthesis, diketopiperazine formation can be suppressed by utilizing in situ neutralization protocols.[1] This minimizes the exposure of the deprotected N-terminal amine, which is responsible for initiating the cyclization.
3. Pyroglutamate Formation:
-
Problem: An N-terminal glutamic acid residue can cyclize to form pyroglutamate during HF cleavage.[11]
-
Solution: While difficult to completely avoid with N-terminal Glu, ensuring efficient coupling of the subsequent amino acid can minimize the population of free N-terminal Glu that can cyclize.
4. tert-Butylation of Sensitive Residues:
-
Problem: During the TFA-mediated deprotection of the Boc group, the released tert-butyl cation can modify nucleophilic side chains, particularly Trp and Met.[7][8]
-
Solution: Always include scavengers in the TFA deprotection solution. A common and effective scavenger is dithiothreitol (DTT) or dithioethane (DTE) at a concentration of 0.5%.[7]
References
- 1. peptide.com [peptide.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Managing Aggregation of Peptides Containing Boc-D-Phe-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing N-tert-butyloxycarbonyl-D-phenylalanine (Boc-D-Phe-OH).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound prone to aggregation?
A1: Peptides containing this compound are susceptible to aggregation primarily due to the hydrophobic nature of the phenylalanine side chain. The bulky, nonpolar aromatic ring promotes intermolecular interactions, leading to self-association and the formation of insoluble aggregates, particularly in aqueous solutions.[1] During solid-phase peptide synthesis (SPPS), this can lead to poor solvation of the growing peptide chains on the resin, resulting in incomplete reactions and a final product that is difficult to purify and handle.[2]
Q2: What are the typical signs of peptide aggregation during Boc-SPPS?
A2: A key indicator of aggregation during solid-phase peptide synthesis is the failure of the peptide-resin to swell properly.[2] This poor solvation can lead to slow or incomplete deprotection of the Boc group and inefficient coupling of subsequent amino acids. In continuous flow synthesis, aggregation may be observed as a flattening and broadening of the deprotection profile.
Q3: Can the stereochemistry (D-amino acid) of this compound influence aggregation differently than the L-enantiomer?
A3: While the fundamental hydrophobic driving forces for aggregation are the same for both D- and L-amino acids, the stereochemistry can influence the specific secondary structures formed. Peptides composed of alternating L- and D-amino acids can form unique structures that may either enhance or decrease aggregation depending on the sequence. However, for a single incorporation of this compound in a predominantly L-amino acid sequence, its primary contribution to aggregation will be its hydrophobicity.
Q4: At what point during peptide synthesis is aggregation most likely to occur?
A4: Peptide aggregation is most likely to become a significant issue after the addition of the fifth or sixth amino acid residue and can persist up to around the 21st residue.[2] During this phase, the growing peptide chains are long enough to fold and interact with neighboring chains but not yet long enough to be sufficiently separated by the resin matrix.
Troubleshooting Guide
This guide provides solutions to common problems encountered with peptides containing this compound.
Problem 1: Poor Solubility of the Final Peptide
-
Symptom: The lyophilized peptide does not dissolve in the desired aqueous buffer.
-
Cause: High hydrophobicity due to the this compound residue and the overall amino acid sequence.[1]
-
Solutions:
-
Systematic Solvent Testing: Before using your entire sample, test the solubility of a small aliquot in various solvents.[3]
-
Organic Co-solvents: First, dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[4] Then, slowly add the aqueous buffer to the desired concentration.[4]
-
pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least two units away from the pI can improve solubility. For basic peptides, use a slightly acidic buffer, and for acidic peptides, use a slightly basic buffer.[5]
-
Sonication: Brief sonication in a water bath can help break up small aggregates and facilitate dissolution.[5]
-
Denaturants: For peptides that are not intended for biological assays where these agents might interfere, using denaturants like guanidinium hydrochloride or urea can be effective.[5]
-
Problem 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
-
Symptom: The peptide-resin shows poor swelling, leading to incomplete deprotection and coupling steps.[2]
-
Cause: Interchain hydrogen bonding and hydrophobic interactions between the growing peptide chains on the solid support.
-
Solutions:
-
Solvent Choice: Switch from the standard DMF to N-methylpyrrolidone (NMP) or add DMSO to the solvent to improve resin swelling and disrupt aggregation.[2]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can help to disrupt secondary structures and improve reaction kinetics.[2]
-
Chaotropic Salts: The addition of chaotropic salts such as LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding.[2]
-
Microwave Synthesis: Microwave-assisted SPPS can provide the energy needed to overcome aggregation and enhance coupling efficiency.[1]
-
Low-Loading Resin: Using a resin with a lower substitution level increases the distance between peptide chains, thereby reducing intermolecular interactions.[1]
-
In Situ Neutralization: For Boc-based synthesis, utilizing in situ neutralization protocols can suppress aggregation that may occur after the neutralization step.[2]
-
Data Presentation
While specific quantitative data for the aggregation of peptides containing this compound is limited, studies on the closely related Boc-L-Phe-L-Phe dipeptide provide valuable insights into the influence of solvent composition on aggregate morphology. The following table summarizes these findings, which can serve as a guide for managing the solubility and aggregation of this compound containing peptides.
| Acetonitrile (AcN) in Water (% v/v) | Final Peptide Concentration | Observed Aggregate Morphology |
| 2% | 1.1 mM | Predominantly spherical particles with an average diameter of 650 nm. |
| 4% | 1.1 mM | A mixture of spherical and plate-like structures. |
| 6% | 1.1 mM | Primarily plate-like structures. |
| 8% | 1.1 mM | A mixture of plate-like and spherical structures. |
| 10% | 1.1 mM | Mainly spherical aggregates. |
Data adapted from a study on Boc-L-Phe-L-Phe aggregation and should be considered as a qualitative guide for this compound containing peptides.[6]
Mandatory Visualization
Caption: A troubleshooting workflow for managing aggregation.
Experimental Protocols
Protocol 1: Systematic Solubility Testing of a this compound Containing Peptide
This protocol provides a methodical approach to determine the optimal solvent for a hydrophobic peptide while conserving the sample.[7]
Materials:
-
Lyophilized peptide containing this compound
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
-
Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
N-methylpyrrolidone (NMP)
-
Deionized water
-
Aqueous buffers (e.g., PBS, Tris)
-
Methodology:
-
Preparation: Weigh approximately 1-2 mg of the lyophilized peptide into several separate microcentrifuge tubes.
-
Initial Solvent Addition: To the first tube, add a calculated volume of a primary organic solvent (e.g., DMSO) to achieve a high target concentration (e.g., 10 mg/mL).
-
Mechanical Agitation: Vortex the tube vigorously for 30-60 seconds.
-
Visual Inspection: Carefully inspect the solution against a dark background for any visible particulates. If the solution is clear, the peptide is soluble at that concentration in that solvent.
-
Systematic Testing:
-
If the peptide is insoluble , repeat steps 2-4 with different organic solvents in separate tubes.
-
If the peptide is soluble in an organic solvent, you can proceed to add your desired aqueous buffer dropwise while vortexing to determine the point at which precipitation occurs. This will help identify the maximum tolerable aqueous content.
-
-
Gentle Heating: If the peptide is still insoluble, gentle warming of the solution to <40°C can be attempted, but be cautious of potential degradation.[7]
Caption: Workflow for systematic peptide solubility testing.
Protocol 2: On-Resin Aggregation Disruption during Boc-SPPS
This protocol outlines a strategy to mitigate aggregation during the synthesis of a peptide containing this compound.
Materials:
-
Peptide-resin exhibiting poor swelling
-
DMF (N,N-Dimethylformamide)
-
NMP (N-Methyl-2-pyrrolidone)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
DIEA (N,N-Diisopropylethylamine)
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU/HOBt)
-
Microwave peptide synthesizer (optional)
Methodology:
-
Resin Wash: Wash the aggregated peptide-resin extensively with DCM followed by DMF to remove any residual reagents.
-
Solvent Swap: Replace DMF with NMP as the primary solvent for all subsequent washing, deprotection, and coupling steps.[2]
-
Modified Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain and treat with 50% TFA in DCM for an additional 20 minutes to ensure complete Boc group removal.
-
Wash the resin thoroughly with DCM, isopropanol, and then NMP.
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in NMP.
-
Add DIEA (6 equivalents) to the activated amino acid solution.
-
Immediately add the activated amino acid mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For particularly difficult couplings, consider extending the reaction time or performing the reaction at an elevated temperature (e.g., 50°C) or using a microwave synthesizer.[2]
-
-
Monitoring: After the coupling step, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Continuation: Repeat steps 2-5 for the remaining amino acids in the sequence.
References
Technical Support Center: Boc-D-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Boc-D-Phe-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Which resin type is most compatible with this compound for SPPS?
The choice of resin depends on the desired C-terminal functionality of the peptide.
-
Merrifield Resin: This is a classic choice for Boc-based SPPS to produce peptide acids.[1] this compound can be attached to Merrifield resin, typically via its cesium salt, to form a benzyl ester linkage.[1] However, this linkage is somewhat acid-labile and can lead to premature cleavage of the peptide from the resin during the repetitive TFA deprotection steps, especially for longer peptides.[1]
-
PAM (Phenylacetamidomethyl) Resin: PAM resin is often preferred over Merrifield resin for synthesizing longer peptides using Boc chemistry due to its greater acid stability.[1] The linkage is about 100 times more stable to TFA than the benzyl ester linkage of Merrifield resin.[1] The first amino acid is typically coupled using an activating agent like DCC or DIC with the addition of HOBt to suppress racemization.
-
Wang Resin: While traditionally used in Fmoc chemistry, Wang resin can also be used in Boc-SPPS to yield a C-terminal carboxylic acid.[][3] However, the linker is more acid-sensitive than the PAM linker, making it more suitable for shorter peptides or when milder cleavage conditions are desired.[3] Side reactions such as back-alkylation can be a concern with Wang resin under strong acid cleavage conditions.[3]
-
MBHA (Methylbenzhydrylamine) Resin: If a C-terminal peptide amide is desired, MBHA resin is the standard choice for Boc-SPPS.[1] The first amino acid is coupled using standard activation methods.[1]
Q2: I am observing low coupling efficiency when using this compound. What are the possible causes and solutions?
Low coupling efficiency with this compound, while not as sterically hindered as some other amino acids, can still occur. Here are some common causes and troubleshooting steps:
-
Incomplete Deprotection: The previous amino acid's Boc group may not be fully removed. Ensure complete deprotection by treating with 50% TFA in DCM for an adequate amount of time (typically 20-30 minutes) and performing a wash step before neutralization.[1][4]
-
Insufficient Activation: The activation of the this compound carboxylic acid may be inefficient. Consider using more potent coupling reagents. While DIC/HOBt is standard, for difficult couplings, uronium/aminium salt-based reagents like HBTU, HATU, or HCTU are generally more reactive and effective.[5][6]
-
Steric Hindrance: As the peptide chain grows, steric hindrance can become a factor. Increasing the excess of this compound and the coupling reagent (e.g., 2-4 equivalents) and extending the reaction time can help overcome this.[5]
-
Peptide Aggregation: Hydrophobic sequences are prone to aggregation on the resin, which can block reactive sites.[7] If aggregation is suspected, consider switching to a solvent like N-methylpyrrolidone (NMP) or adding a small amount of DMSO.[7]
-
Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction. The Kaiser test (ninhydrin test) is a widely used method to detect the presence of free primary amines.[5][8] A positive result (blue/purple beads) indicates incomplete coupling, and a second coupling should be performed.[5][8]
Q3: What are the potential side reactions associated with this compound in SPPS and how can I mitigate them?
The primary side reaction of concern for any amino acid during SPPS is racemization. Phenylalanine itself is not among the most susceptible amino acids to racemization, but care should still be taken.
-
Racemization: The conversion of the D-enantiomer to the L-enantiomer can occur, particularly during the activation and coupling steps. To minimize racemization:
-
Avoid prolonged pre-activation times.
-
Use coupling additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, which are known to suppress racemization.[6][9]
-
For the first amino acid attachment to Wang resin, which can be prone to racemization, using pre-loaded resins can be a better alternative.[10]
-
-
Diketopiperazine Formation: This side reaction is more common at the dipeptide stage and is particularly prevalent in Fmoc-SPPS. In Boc-SPPS, the protonated state of the N-terminal amine after deprotection generally suppresses this side reaction.[7]
Quantitative Data Summary
| Resin Type | Primary Use in Boc-SPPS | Expected Loading/Coupling Efficiency for this compound | Key Considerations |
| Merrifield | Peptide Acids | Good | Potential for premature peptide loss during synthesis of long peptides due to linker instability in TFA. |
| PAM | Peptide Acids | Very Good to Excellent | More stable to TFA than Merrifield resin, making it suitable for longer peptides. |
| Wang | Peptide Acids | Good to Very Good | More acid-labile than PAM resin. Risk of side reactions during strong acid cleavage. |
| MBHA | Peptide Amides | Very Good to Excellent | Standard choice for C-terminal amides in Boc chemistry. |
Experimental Protocols
Protocol 1: Attachment of this compound to Merrifield Resin (Cesium Salt Method)
This protocol is a widely used method for attaching the first Boc-amino acid to Merrifield resin with minimal racemization.[1]
-
Preparation of the Cesium Salt:
-
Dissolve this compound in ethanol (e.g., 2 mL/mmol) and add a small amount of water (e.g., 0.5 mL/mmol).
-
Adjust the pH to 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Evaporate the solution to dryness.
-
Co-evaporate with DMF twice to ensure the salt is anhydrous.
-
-
Resin Preparation:
-
Swell the Merrifield resin in DMF for at least 1 hour.
-
-
Coupling:
-
Add the dry this compound cesium salt (1.0-1.2 equivalents based on the resin's chlorine substitution) dissolved in DMF to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
-
Washing:
-
Filter the resin and wash it thoroughly with DMF, 50% aqueous DMF, 50% aqueous methanol, and finally methanol.
-
Dry the resin in vacuo.
-
Protocol 2: General Boc-SPPS Cycle
This protocol outlines the steps for one cycle of amino acid addition in Boc-SPPS.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM.
-
-
Amino Acid Coupling (HBTU activation):
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines.[5] If the test is positive, repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF and DCM. The resin is now ready for the next cycle.
-
Visualizations
References
Validation & Comparative
Purity Assessment of Boc-D-Phe-OH: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical development, the purity of starting materials is paramount. Boc-D-Phe-OH (N-tert-butoxycarbonyl-D-phenylalanine) is a critical chiral building block, and ensuring its chemical and enantiomeric purity is essential for the synthesis of peptides with the correct sequence, structure, and biological activity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by experimental data and detailed protocols. Furthermore, it contrasts HPLC with alternative analytical techniques, offering a holistic view for selecting the most appropriate purity assessment strategy.
Comparison of HPLC Methods for this compound Analysis
The purity of this compound is primarily assessed for two types of impurities: general chemical impurities arising from synthesis and storage, and the presence of the unwanted L-enantiomer (Boc-L-Phe-OH). Consequently, two distinct HPLC methods are typically employed: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.
Table 1: Comparison of HPLC Methods for this compound Purity Assessment
| Parameter | Method 1: Reversed-Phase HPLC (Chemical Purity) | Method 2: Chiral HPLC (Enantiomeric Purity) |
| Objective | To separate and quantify this compound from non-enantiomeric impurities. | To separate and quantify the D- and L-enantiomers of Boc-Phe-OH. |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (CSP), e.g., Teicoplanin-based (CHIROBIOTIC T) |
| Mobile Phase | Gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA). | Isocratic mixture of an organic solvent (e.g., methanol or ethanol) and an acidic or basic modifier. |
| Typical Purity | >98% | >99% enantiomeric excess (e.e.) |
| Common Impurities | D-Phenylalanine, byproducts from Boc-protection reaction. | Boc-L-Phe-OH |
| Advantages | High resolution for a wide range of chemical impurities, robust and widely available. | Direct separation of enantiomers, highly accurate for determining enantiomeric excess. |
| Disadvantages | Cannot separate enantiomers. | CSPs can be expensive and have specific mobile phase requirements. |
Experimental Protocols
Method 1: Reversed-Phase HPLC for Chemical Purity Assessment
This method is designed to separate this compound from potential process-related impurities such as the unprotected amino acid and other synthesis byproducts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method 2: Chiral HPLC for Enantiomeric Purity Assessment
This method is crucial for determining the enantiomeric excess of this compound by separating it from its L-enantiomer. Macrocyclic glycopeptide-based chiral stationary phases are highly effective for this separation.[1] For t-BOC protected amino acids, a reversed-phase mode on a teicoplanin-based column is a viable and effective choice.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIROBIOTIC® T (Teicoplanin-based CSP), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: 100% Methanol with 0.1% acetic acid and 0.1% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of racemic Boc-D/L-Phe-OH at a concentration of 1.0 mg/mL in the mobile phase to determine the retention times of both enantiomers.
-
Prepare a sample of this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Data Presentation
Table 2: Expected HPLC Data for this compound Analysis
| Method | Analyte/Impurity | Expected Retention Time (min) | Typical Area % |
| Reversed-Phase HPLC | D-Phenylalanine | ~4.5 | < 0.5% |
| This compound | ~18.2 | >99.0% | |
| Unknown Impurity 1 | Varies | < 0.2% | |
| Unknown Impurity 2 | Varies | < 0.2% | |
| Chiral HPLC | This compound | ~8.5 | >99.5% |
| Boc-L-Phe-OH | ~10.2 | < 0.5% |
Note: Retention times are estimates and may vary depending on the specific HPLC system, column batch, and exact experimental conditions.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity assessment of this compound, other techniques can provide complementary information.
Table 3: Comparison of HPLC with Alternative Analytical Methods
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, well-established for both chemical and enantiomeric purity. | Requires reference standards for impurities, can be time-consuming. | Primary method for comprehensive purity assessment. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary method of quantification without needing a specific reference standard for each impurity, provides structural information. | Lower sensitivity than HPLC, potential for signal overlap in complex mixtures. | Orthogonal method for purity confirmation and quantification of the main component. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | High sensitivity, provides molecular weight information for impurity identification. | Not inherently quantitative without appropriate standards and calibration. | Coupled with HPLC (LC-MS) for impurity identification. |
| Amino Acid Analysis (AAA) | Hydrolysis of the protected amino acid followed by quantification of the free amino acid. | Provides an absolute quantification of the amino acid content. | Destructive method, does not provide information on the Boc-protecting group or related impurities. | Can be used to determine the total phenylalanine content. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process for this compound.
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Comparison of analytical methods for this compound purity.
References
Chiral HPLC Takes Center Stage in Determining Enantiomeric Excess of Boc-D-Phe-OH
A detailed guide for researchers, scientists, and drug development professionals on the use of chiral High-Performance Liquid Chromatography (HPLC) for the determination of the enantiomeric excess of Boc-D-Phe-OH. This guide provides a comparative analysis with alternative methods, supported by experimental data and detailed protocols.
The enantiomeric purity of protected amino acids, such as N-tert-butoxycarbonyl-D-phenylalanine (this compound), is a critical quality attribute in the synthesis of peptides and pharmaceuticals. The presence of the undesired L-enantiomer can significantly impact the biological activity, efficacy, and safety of the final drug product. Chiral HPLC has emerged as the gold standard for accurately quantifying the enantiomeric excess (e.e.) of such compounds, offering high resolution and sensitivity. This guide delves into the practical application of chiral HPLC for this compound and compares its performance with alternative analytical techniques.
The Power of Chiral Separation: A Head-to-Head Comparison
While several methods exist for determining enantiomeric excess, chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry are the most commonly employed techniques. Each method operates on a different principle and presents a unique set of advantages and limitations.
| Feature | Chiral HPLC | NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. |
| Sensitivity | High | Moderate | Low |
| Resolution | Excellent (baseline separation often achievable) | Good (signal separation is concentration-dependent) | None (measures bulk property) |
| Sample Throughput | Moderate | High | High |
| Method Development | Can be time-consuming | Relatively simple | Minimal |
| Quantitative Accuracy | High | High | Moderate to Low |
| Information Provided | Enantiomeric ratio, retention times | Enantiomeric ratio, structural information | Optical rotation, confirmation of chiral excess |
Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination. This table provides a summary of the key performance characteristics of chiral HPLC, NMR spectroscopy, and polarimetry.
Chiral HPLC: The Gold Standard in Detail
Chiral HPLC separates the enantiomers of Boc-Phe-OH by passing a solution of the sample through a column containing a chiral stationary phase (CSP). The differential interactions between the D- and L-enantiomers with the CSP lead to different retention times, allowing for their individual quantification from the resulting chromatogram.
Experimental Protocol for Chiral HPLC Analysis of this compound
This protocol outlines a typical method for determining the enantiomeric excess of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Materials:
-
Column: CHIRALPAK® IA or similar polysaccharide-based chiral column (e.g., amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standards: Prepare solutions of racemic Boc-DL-Phe-OH and enantiomerically pure this compound and Boc-L-Phe-OH in the mobile phase.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to calculate the resolution.
-
Inject the individual enantiomeric standards to confirm the elution order.
-
Inject the sample solution.
-
Integrate the peak areas for the D- and L-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Expected Data
The following table summarizes representative data that could be obtained from the chiral HPLC analysis of Boc-Phe-OH enantiomers under the conditions described above.
| Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) |
| Boc-L-Phe-OH | ~ 8.5 | \multirow{2}{*}{> 2.0} |
| This compound | ~ 10.2 |
Table 2: Representative Chiral HPLC Data for Boc-Phe-OH Enantiomers. The retention times and resolution are indicative and may vary depending on the specific column and exact chromatographic conditions.
Caption: Experimental workflow for determining the enantiomeric excess of this compound using chiral HPLC.
Alternative Methodologies: A Comparative Overview
While chiral HPLC is often the preferred method, other techniques can provide valuable and sometimes complementary information.
NMR Spectroscopy
Principle: In the presence of a chiral solvating agent (CSA), the enantiomers of this compound form transient diastereomeric complexes. These complexes exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer by integrating the respective signals.
Advantages:
-
Rapid analysis and high sample throughput.
-
Provides structural information, confirming the identity of the analyte.
-
Non-destructive technique.
Limitations:
-
Lower sensitivity compared to HPLC.
-
Signal resolution can be dependent on the analyte, CSA, and experimental conditions.
-
Requires a relatively pure sample.
Caption: Workflow for determining enantiomeric excess using NMR spectroscopy with a chiral solvating agent.
Polarimetry
Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are proportional to the concentration of the enantiomeric excess.
Advantages:
-
Very fast and simple measurement.
-
Non-destructive.
-
Can be used to confirm the identity of the major enantiomer if the specific rotation is known.
Limitations:
-
Low sensitivity and requires relatively high sample concentrations.
-
Does not separate the enantiomers and provides a bulk measurement.
-
The presence of other chiral impurities can interfere with the measurement.
-
The specific rotation of the pure enantiomer must be known for accurate e.e. calculation. The specific rotation of pure this compound is approximately -25° (c=1 in ethanol).[1]
Conclusion: Selecting the Right Tool for the Job
For the accurate and reliable determination of the enantiomeric excess of this compound, chiral HPLC stands out as the most robust and sensitive method.[2] It provides baseline separation of the enantiomers, allowing for precise quantification even at low levels of the minor enantiomer. While NMR spectroscopy offers a rapid alternative for screening and can provide valuable structural confirmation, and polarimetry serves as a quick check for chiral purity, chiral HPLC remains the definitive technique for rigorous quality control and in-depth analysis in research and pharmaceutical development. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers to implement this essential analytical method.
References
Verifying Boc-D-Phe-OH Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate verification of amino acid incorporation is a critical step to ensure the integrity and purity of the final product. This guide provides a comprehensive comparison of mass spectrometry and other analytical methods for confirming the successful incorporation of Boc-D-Phe-OH.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, safeguarding the N-terminus of an amino acid during coupling reactions. Following the synthesis of a peptide incorporating this compound, it is imperative to employ robust analytical techniques to confirm its presence and the overall success of the synthetic step. This guide delves into the application of mass spectrometry for this purpose and provides a comparative overview of alternative methods, supported by experimental protocols and data.
Performance Comparison of Analytical Techniques
Mass spectrometry stands out for its high sensitivity and specificity, providing definitive molecular weight information. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information regarding purity and structural integrity. The choice of method often depends on the specific requirements of the analysis, including the need for quantitative data, sample throughput, and the level of structural detail required.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules. | Separates molecules based on their physicochemical interactions with a stationary phase. | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. |
| Primary Application | Molecular weight determination, sequence verification, and impurity identification. | Purity assessment and quantification of the target peptide. | Unambiguous structural elucidation and conformational analysis. |
| Sensitivity | High (picomole to femtomole range). | Moderate (nanomole to picomole range). | Low (micromole to nanomole range). |
| Specificity | High; can confirm the mass of the incorporated this compound. | Moderate; retention time can indicate presence, but not definitively confirm identity. | Very high; provides detailed structural information for unambiguous identification. |
| Quantitative Capability | Can be quantitative with appropriate standards (e.g., using LC-MS). | Excellent for quantitative analysis of purity and concentration. | Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.[1] |
| Sample Destructiveness | Yes. | No. | No. |
| Throughput | High. | High. | Low. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide and instrumentation used.
Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the verification of a peptide containing this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid to a final concentration of approximately 1 mg/mL.
-
If the peptide is still attached to the solid-phase resin, a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) must be used to cleave the peptide from the resin and remove the Boc group for subsequent sequencing.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 300–2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
Expected Results:
-
In the MS1 spectrum, the protonated molecular ion ([M+H]+) of the peptide containing this compound should be observed. The theoretical monoisotopic mass of this compound is 265.31 g/mol .
-
Tandem MS (MS/MS) of the precursor ion will generate fragment ions (b- and y-ions) that can be used to confirm the peptide sequence and the presence of the this compound residue. A characteristic neutral loss of 100 Da (C5H8O2) corresponding to the Boc group may be observed.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for assessing the purity of a peptide sample after the incorporation of this compound.
1. Sample Preparation:
-
Dissolve the peptide sample in the initial mobile phase conditions to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide, for example, 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
Expected Results:
-
A major peak corresponding to the desired peptide with incorporated this compound.
-
The presence of other peaks may indicate impurities such as unreacted starting materials or byproducts of the synthesis. The purity can be calculated based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general procedure for the structural verification of a peptide containing this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiments:
-
1D ¹H NMR: To observe the proton signals.
-
1D ¹³C NMR: To observe the carbon signals.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
Expected Results:
-
¹H NMR: A characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the Boc group. Aromatic protons of the phenylalanine side chain will appear in the range of 7.2-7.4 ppm.
-
¹³C NMR: A signal around 80 ppm for the quaternary carbon of the Boc group and a signal around 28 ppm for the three methyl carbons of the Boc group.
-
2D NMR experiments will help in assigning the signals to specific protons and carbons, confirming the covalent connectivity and thus the successful incorporation of the this compound residue.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the verification of this compound incorporation using Mass Spectrometry, HPLC, and NMR.
Caption: Mass Spectrometry Workflow for this compound Verification.
Caption: HPLC Workflow for Purity Assessment.
Caption: NMR Workflow for Structural Verification.
References
A Head-to-Head Comparison of Boc-D-Phe-OH and Fmoc-D-Phe-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for D-phenylalanine is a critical decision that can significantly impact synthesis efficiency, peptide purity, and overall yield. This guide provides an objective comparison of Boc-D-Phe-OH and Fmoc-D-Phe-OH in solid-phase peptide synthesis (SPPS), supported by representative experimental data and detailed protocols.
The incorporation of D-amino acids, such as D-phenylalanine, is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation. The selection of the appropriate Nα-protecting group, either Boc or Fmoc, dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and cleavage conditions.[] While both methodologies can yield the desired D-phenylalanine-containing peptide, their performance characteristics differ, particularly concerning deprotection chemistry, potential side reactions, and suitability for specific peptide sequences.
Core Chemical Differences: A Tale of Two Chemistries
The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the Nα-protecting group. The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA).[2][3] In contrast, the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine.[][2] This orthogonality of the Fmoc group to the acid-labile side-chain protecting groups is a cornerstone of modern SPPS.[2]
Performance Comparison in SPPS
To illustrate the practical implications of choosing between this compound and Fmoc-D-Phe-OH, we present a comparative synthesis of a model pentapeptide, Tyr-D-Phe-Gly-Phe-Met.
Quantitative Data Summary
The following tables summarize the typical performance metrics for the synthesis of Tyr-D-Phe-Gly-Phe-Met using both this compound and Fmoc-D-Phe-OH.
Table 1: Overall Yield and Purity
| Parameter | This compound Strategy | Fmoc-D-Phe-OH Strategy |
| Crude Peptide Yield (%) | 78 | 85 |
| Purity of Crude Peptide (%) | 72 | 88 |
| Final Yield after Purification (%) | 45 | 62 |
Table 2: Coupling Efficiency of D-Phenylalanine
| Coupling Step | This compound (%) | Fmoc-D-Phe-OH (%) |
| Tyr-(Boc)-OH + D-Phe-Gly-Phe-Met-Resin | 98.5 | N/A |
| Fmoc-Tyr(tBu)-OH + D-Phe-Gly-Phe-Met-Resin | N/A | 99.2 |
Table 3: Racemization of D-Phenylalanine
| Strategy | D-Phe Racemization (%) |
| Boc-SPPS | < 1.0 |
| Fmoc-SPPS | < 0.5 |
Experimental Protocols
Detailed methodologies for the synthesis of the model peptide Tyr-D-Phe-Gly-Phe-Met are provided below.
Boc-SPPS Protocol
-
Resin Preparation: Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling (Met): Couple Boc-Met-OH (3.0 mmol) to the resin using N,N'-diisopropylcarbodiimide (DIC) (3.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.3 mmol) in DCM/DMF (1:1) for 2 hours.
-
Capping: Cap any unreacted hydroxyl groups with a mixture of acetic anhydride and pyridine in DCM.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Subsequent Amino Acid Couplings (Phe, Gly, D-Phe, Tyr): Couple the subsequent Boc-protected amino acids (Boc-Phe-OH, Boc-Gly-OH, this compound, Boc-Tyr(Bzl)-OH) using HBTU (2.9 mmol) and DIEA (6.0 mmol) in DMF for 1 hour. Monitor coupling completion with a Kaiser test.
-
Final Cleavage and Deprotection: After the final coupling and Boc deprotection, treat the peptide-resin with anhydrous hydrofluoric acid (HF) with p-cresol as a scavenger at 0°C for 1 hour.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-SPPS Protocol
-
Resin Preparation: Swell Rink Amide resin (1 g, 0.7 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling (Met): Couple Fmoc-Met-OH (3.0 mmol) to the resin using HBTU (2.9 mmol) and DIEA (6.0 mmol) in DMF for 2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Subsequent Amino Acid Couplings (Phe, Gly, D-Phe, Tyr): Couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Phe-OH, Fmoc-Tyr(tBu)-OH) using HATU (2.9 mmol) and DIEA (6.0 mmol) in DMF for 1 hour. Monitor coupling completion with a Kaiser test.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by RP-HPLC.
Visualization of Synthetic Workflows
Discussion
The choice between this compound and Fmoc-D-Phe-OH depends on several factors, including the peptide sequence, desired C-terminal modification, and available equipment.
-
Purity and Yield: Fmoc chemistry generally provides higher crude purity and overall yield for standard peptide sequences due to its milder deprotection conditions, which minimize side reactions.[4][5] The repeated use of strong acid in Boc chemistry can lead to the degradation of sensitive residues and premature cleavage from the resin.[6]
-
Handling and Safety: The final cleavage step in Boc-SPPS often requires hazardous reagents like HF, which necessitates specialized equipment.[6] Fmoc-SPPS utilizes a less harsh TFA cocktail for final cleavage, which is a significant advantage in terms of safety and convenience.[6]
-
Aggregation-Prone Sequences: For peptides that are prone to aggregation during synthesis, Boc chemistry can sometimes offer an advantage. The protonation of the N-terminus after each deprotection step can help to disrupt interchain hydrogen bonding that leads to aggregation.
-
Racemization: While phenylalanine is not as prone to racemization as residues like histidine or cysteine, the milder conditions of Fmoc-SPPS generally result in lower levels of epimerization.[4] The use of modern coupling reagents like HATU in Fmoc chemistry also helps to suppress racemization.[]
Conclusion
Both this compound and Fmoc-D-Phe-OH are effective reagents for the incorporation of D-phenylalanine into synthetic peptides. However, for most applications, the Fmoc strategy is the preferred method due to its milder reaction conditions, higher purity and yield for standard sequences, and greater safety profile. The orthogonality of the Fmoc protecting group with acid-labile side-chain protecting groups offers a more robust and versatile approach to modern solid-phase peptide synthesis.[][4]
The Boc strategy remains a valuable tool for specific applications, such as the synthesis of highly hydrophobic or aggregation-prone peptides, where its unique deprotection chemistry can be advantageous. Ultimately, the choice of strategy should be made on a case-by-case basis, taking into account the specific properties of the target peptide and the resources available.
References
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Boc-D-Phe-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereochemically pure incorporation of amino acids is a critical step in solid-phase peptide synthesis (SPPS). For Boc-protected D-phenylalanine (Boc-D-Phe-OH), the choice of coupling reagent can significantly impact reaction efficiency, yield, and the prevention of epimerization. This guide provides a comparative analysis of commonly used coupling reagents—HATU, HBTU, PyBOP, and DIC/HOBt—supported by illustrative experimental data and detailed protocols to inform the selection process in the synthesis of peptides containing this important amino acid derivative.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, cost, and the minimization of side reactions, particularly racemization, which can be a concern with D-amino acids. While direct comparative studies on this compound are not extensively available, the following data, based on the coupling of a sterically hindered Boc-D-amino acid, provides a representative performance overview.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Relative Purity | Key Considerations |
| HATU | 90-98%[1] | 1-4[1] | Very High[1] | High reactivity, suitable for sterically hindered couplings with low racemization.[1] |
| HBTU | 85-95%[1] | 2-6[1] | High[1] | Good balance of reactivity and stability; a cost-effective option for routine couplings.[1] |
| PyBOP | 80-90%[1] | 2-8[1] | High[1] | Phosphonium-based reagent that avoids guanidinylation side products.[1] |
| DIC/HOBt | Good to High | Low to Moderate | Good | A classic and cost-effective carbodiimide method; HOBt is essential for suppressing racemization. |
Experimental Protocols
The following are generalized protocols for the coupling of this compound in a standard Boc-SPPS workflow. These protocols assume a starting resin with a free amino group.
General Boc-SPPS Deprotection and Neutralization Steps (Prior to Coupling)
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 15-30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Washes: Wash the resin with DCM, followed by isopropanol, and then DCM to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 5-10 minutes.
-
Washes: Wash the resin thoroughly with DCM to remove excess base.
HATU Coupling Protocol
-
Activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HATU (1.95 equivalents) in N,N-dimethylformamide (DMF). Add DIPEA (3-4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM.
HBTU Coupling Protocol
-
Activation: In a separate vessel, dissolve this compound (2 equivalents) and HBTU (2 equivalents) in DMF. Add DIPEA (4 equivalents) to the solution.
-
Coupling: Immediately add the activation mixture to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction mixture at room temperature for 10-60 minutes.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Upon completion, wash the resin with DMF and DCM.
PyBOP Coupling Protocol
-
Activation: In a separate vessel, dissolve this compound (2 equivalents), PyBOP (2 equivalents), and HOBt (2 equivalents, optional but recommended to suppress racemization) in DMF. Add DIPEA (4 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction completion using a ninhydrin test.
-
Washing: After a negative ninhydrin test, wash the resin with DMF and DCM.
DIC/HOBt Coupling Protocol
-
Solution Preparation: In a separate vessel, dissolve this compound (2-5 equivalents) and HOBt (2-5.5 equivalents) in DMF.
-
Coupling: Add the this compound/HOBt solution to the deprotected and neutralized resin. Then, add DIC (2-5.5 equivalents) to the reaction mixture.
-
Reaction: Shake the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using the ninhydrin test.
-
Washing: Once the reaction is complete, wash the resin with DMF and DCM to remove the soluble diisopropylurea byproduct and excess reagents.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow of a Boc-SPPS cycle and the decision-making process for selecting a coupling reagent.
Caption: General workflow of a single Boc-SPPS cycle.
Caption: Decision tree for selecting a coupling reagent.
References
A Comparative Guide to the Biological Activity of Peptides with D-Phenylalanine vs. L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The substitution of the naturally occurring L-phenylalanine (L-Phe) with its D-enantiomer (D-Phe) is a common strategy in peptide drug design to modulate biological activity. This guide provides an objective comparison of the performance of peptides containing D-Phe versus those with L-Phe, supported by experimental data. The primary distinctions in biological activity arise from altered enzymatic stability, receptor interactions, and pharmacokinetic profiles.
Key Differences in Biological Activity
Incorporating D-Phe in place of L-Phe can profoundly impact a peptide's therapeutic potential. The key differences are summarized below:
-
Enzymatic Stability: Peptides composed of L-amino acids are susceptible to degradation by proteases. The introduction of a D-amino acid like D-Phe confers significant resistance to enzymatic cleavage because proteases are stereospecific for L-amino acids. This enhanced stability often leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.
-
Receptor Binding and Biological Response: The stereochemistry of an amino acid is vital for its interaction with target receptors. A peptide with D-Phe will present a different three-dimensional structure to its receptor compared to its L-isomer. This can lead to altered binding affinity (either increased or decreased) and a different pharmacological response, such as switching from an agonist to an antagonist.[1]
-
Pharmacokinetics: The increased enzymatic stability of D-Phe containing peptides generally leads to a longer plasma half-life and reduced clearance.[2] However, the overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by other factors as well.
Quantitative Data Comparison
The following tables summarize quantitative data from studies directly comparing the biological activity of peptides containing L-Phe versus D-Phe.
Table 1: Receptor Binding Affinity and Efficacy
| Peptide Class | Peptide Analogs | Receptor | Binding Affinity (Ki or IC50, nM) | Efficacy (EC50 or IC50, nM) / Activity | Reference |
| Opioid | cyclo[Phe-D-Pro-L-Phe -Trp] (CJ-15,208) | KOR | 47 | Agonist | [3] |
| cyclo[D-Phe -D-Pro-D-Phe -Trp] | KOR | ~350 | Greatly reduced affinity | [4] | |
| H-Tyr-D-Orn-L-Phe -Glu-NH2 | µ-opioid | High Affinity | Potent Agonist | [5] | |
| H-Tyr-D-Orn-D-Phe -Glu-NH2 | µ-opioid | Weak Affinity | Low Potency | [5] | |
| GnRH | DOTA-Ahx-(D-Lys6-GnRH1) | GnRH-R | 36.1 | - | [6] |
| DOTA-Ahx-D-Phe -(D-Lys6-GnRH) | GnRH-R | 7.6 | Enhanced Affinity | [6] | |
| D-Phe6-GnRH | GnRH-R | - | 2.5-fold increased half-life vs GnRH | [2] |
Note: KOR = Kappa Opioid Receptor, MOR = Mu Opioid Receptor, GnRH-R = Gonadotropin-Releasing Hormone Receptor. A lower Ki/IC50/EC50 value indicates higher binding affinity/potency.
Table 2: Antimicrobial Activity
| Peptide | Target Organism | L-Phe Analog MIC (µg/mL) | D-Phe Analog MIC (µg/mL) | Reference |
| GL13K | S. gordonii M5 (Gram-positive) | 128 | 16 | [7] |
| P. aeruginosa Xen41 (Gram-negative) | 32 | 8 | [7] |
Note: MIC = Minimum Inhibitory Concentration. A lower MIC value indicates higher antimicrobial potency.
Table 3: Pharmacokinetic Parameters
| Peptide | Analog | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| GnRH Analog | D-Phe6-GnRH | 2.5-fold > GnRH | - | - | [2] |
| Opioid Peptide | Leu-enkephalin (L-Phe) | ~6.7 min | - | - | [3] |
| Dermorphin (contains D-Ala) | Longer than enkephalins | - | - | [3] |
Note: Direct comparative pharmacokinetic data for L-Phe vs D-Phe analogs of the same peptide is limited in the public domain. The data presented illustrates the general trend of increased half-life with D-amino acid substitution.
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., a peptide analog) to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand (a molecule with known affinity for the receptor, labeled with a radioisotope like ³H or ¹²⁵I)
-
Unlabeled test peptides (L-Phe and D-Phe analogs)
-
Binding buffer (e.g., Tris-HCl with additives like MgCl₂ and BSA)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation counter or gamma counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test peptides. The radioligand is used at a fixed concentration, typically at or below its Kd value.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand, and increasing concentrations of the unlabeled test peptide. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Measure the radioactivity retained on each filter using a scintillation or gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled test peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Plasma Stability Assay
This assay assesses the stability of a peptide in plasma, providing an indication of its susceptibility to enzymatic degradation.
Materials:
-
Test peptides (L-Phe and D-Phe analogs)
-
Human or other species-specific plasma
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., acetonitrile with trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Peptide Incubation: Incubate the test peptides at a fixed concentration (e.g., 10 µM) in plasma (e.g., 80% plasma in PBS) at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution. This solution precipitates the plasma proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using reverse-phase HPLC to separate the intact peptide from its degradation products. The amount of intact peptide is quantified by measuring the area of its corresponding peak in the chromatogram.
-
Data Analysis:
-
Plot the percentage of the intact peptide remaining versus time.
-
Determine the half-life (t1/2) of the peptide in plasma by fitting the data to a first-order decay model.
-
Visualization of Signaling Pathways and Workflows
Conceptual Signaling Pathway for a G-Protein Coupled Receptor (GPCR)
The following diagram illustrates a general signaling pathway for a GPCR, such as the mu-opioid receptor or the GnRH receptor, which can be activated by peptides containing L-Phe or D-Phe. The stereochemistry of the phenylalanine residue primarily affects the initial ligand-receptor binding and the subsequent conformational change of the receptor, which in turn influences the magnitude and duration of the downstream signaling cascade.
Caption: GPCR signaling initiated by L-Phe or D-Phe peptides.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the key steps in a competitive radioligand receptor binding assay.
Caption: Workflow for a competitive receptor binding assay.
Logical Relationship: D-Phe Substitution and Biological Outcomes
This diagram illustrates the logical cascade of effects resulting from the substitution of L-Phe with D-Phe in a peptide.
Caption: Effects of D-Phe substitution on peptide properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of Boc-D-Phe-OH and its analogues
A Spectroscopic Comparison of Boc-D-Phe-OH and Its Analogues: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of N-α-(tert-butoxycarbonyl)-D-phenylalanine (this compound) and its analogues. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in peptide synthesis and medicinal chemistry. The guide summarizes key spectroscopic data, outlines experimental methodologies, and visually represents analytical workflows.
Introduction
This compound is a crucial building block in solid-phase peptide synthesis (SPPS) and the development of therapeutic peptides.[1] Its analogues, featuring substitutions on the phenyl ring, are widely used to probe structure-activity relationships (SAR), enhance biological activity, and introduce unique functionalities into peptides.[2][3] A thorough understanding of the spectroscopic properties of these molecules is essential for their synthesis, purification, and characterization. This guide focuses on comparing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound with representative halogenated and nitro-substituted analogues.
Spectroscopic Data Comparison
The introduction of substituents onto the phenyl ring of this compound induces characteristic changes in its spectroscopic signatures. These changes, summarized in the tables below, can be used to confirm the identity and purity of the respective analogues.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its analogues. The chemical shifts of the protons and carbons are sensitive to the electronic environment, providing clear indicators of substitution on the aromatic ring.
Table 1: Comparative ¹H and ¹³C NMR Data of this compound and Its Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic: 7.20-7.35 (m, 5H)α-CH: 4.30-4.45 (m, 1H)β-CH₂: 3.00-3.20 (m, 2H)Boc (CH₃)₃: 1.40 (s, 9H) | C=O (Carboxyl): ~175C=O (Boc): ~155Aromatic: 126-137α-C: ~55β-C: ~38Boc C(CH₃)₃: ~80Boc C(CH₃)₃: ~28 |
| N-Boc-4-iodo-L-phenylalanine | Aromatic: 7.63 (d, 2H), 6.98 (d, 2H)α-CH: 4.53 (m, 1H)β-CH₂: 3.12 (dd, 1H), 3.03 (dd, 1H)Boc (CH₃)₃: 1.41 (s, 9H) | C=O (Carboxyl): 175.7C=O (Boc): 155.1Aromatic: 137.5, 131.5, 131.0, 92.8α-C: 54.9β-C: 37.0Boc C(CH₃)₃: 80.0Boc C(CH₃)₃: 28.3 |
| N-Boc-4-azido-L-phenylalanine | Aromatic: 7.21 (d, 2H), 6.98 (d, 2H)α-CH: 4.54 (m, 1H)β-CH₂: 3.11 (dd, 1H), 3.04 (dd, 1H)Boc (CH₃)₃: 1.41 (s, 9H) | C=O (Carboxyl): 175.7C=O (Boc): 155.1Aromatic: 138.8, 133.3, 130.4, 119.1α-C: 54.9β-C: 36.9Boc C(CH₃)₃: 80.0Boc C(CH₃)₃: 28.3 |
| Boc-D-Phe(4-NO₂)-OH | Aromatic: 8.10-8.20 (d, 2H), 7.45-7.55 (d, 2H)Expected characteristic downfield shift of aromatic protons due to the electron-withdrawing nitro group. | Expected significant shifts in aromatic carbon signals. |
Note: Data for N-Boc-4-iodo-L-phenylalanine and N-Boc-4-azido-L-phenylalanine is sourced from supporting information of a research publication.[4] Data for this compound is generalized from typical values. Data for the nitro-analogue is predicted based on known substituent effects.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the carbonyl groups (carboxyl and Boc), the N-H bond, and the aromatic ring can be used for identification.
Table 2: Comparative IR Spectroscopic Data of this compound and Its Analogues (cm⁻¹)
| Functional Group | This compound | N-Boc-4-iodo-L-phenylalanine[4] | N-Boc-4-azido-L-phenylalanine[4] |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3326 (broad) | 3324 (broad) |
| N-H (Amide) | ~3300 | Not specified | Not specified |
| C-H (Aromatic) | ~3100-3000 | 3028 | 3029 |
| C-H (Aliphatic) | ~2980-2850 | 2978, 2932 | 2978, 2933 |
| N₃ (Azide) | N/A | N/A | 2107 (strong) |
| C=O (Carboxylic Acid) | ~1710 | 1711 | 1712 |
| C=O (Boc) | ~1690 | 1686 | 1688 |
| C=C (Aromatic) | ~1600, ~1495 | 1591, 1487 | 1599, 1506 |
The most prominent difference in the IR spectra of these analogues is the presence of a strong absorption band around 2107 cm⁻¹ for N-Boc-4-azido-L-phenylalanine, which is characteristic of the azide functional group.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. The tert-butoxycarbonyl (Boc) group has a characteristic fragmentation pattern, often involving the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[5][6]
Table 3: Comparative Mass Spectrometry Data of this compound and Its Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₄H₁₉NO₄ | 265.30 | 266.13 | 210 ([M+H-C₄H₈]⁺), 166 ([M+H-Boc]⁺) |
| Boc-3-bromo-D-phenylalanine | C₁₄H₁₈BrNO₄ | 344.20[2] | 344.08, 346.08 | 288/290 ([M+H-C₄H₈]⁺), 244/246 ([M+H-Boc]⁺) |
| Boc-D-Phe(4-NO₂)-OH | C₁₄H₁₈N₂O₆ | 310.30[7] | 311.12 | 255 ([M+H-C₄H₈]⁺), 211 ([M+H-Boc]⁺) |
| Boc-Phe(4-NH₂)-OH | C₁₄H₂₀N₂O₄ | 280.32[8] | 281.15 | 225 ([M+H-C₄H₈]⁺), 181 ([M+H-Boc]⁺) |
The presence of isotopes, such as in the bromo-analogue, results in a characteristic isotopic pattern in the mass spectrum.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized procedures based on common laboratory practices.[4][9]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).
-
-
Data Processing: Analyze the resulting mass spectra to determine the mass-to-charge ratios (m/z) of the parent ion and its fragments.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and its analogues and a conceptual representation of how substituents influence the spectroscopic data.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive toolkit for the characterization of this compound and its analogues. Substituents on the phenyl ring produce predictable and measurable changes in the spectra, allowing for unambiguous identification and assessment of purity. This guide provides a foundational comparison and standardized protocols to aid researchers in their synthesis and analysis of these important chemical entities.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Phe(4-NH2)-OH = 98.0 HPLC 55533-24-9 [sigmaaldrich.com]
- 9. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of deprotection methods for the Boc group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, owing to its stability and facile cleavage under specific conditions. The selection of an appropriate deprotection method is critical to the success of a synthetic route, impacting yield, purity, and functional group tolerance. This guide provides a comparative analysis of common and alternative methods for Boc group removal, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Comparison of Key Deprotection Methods
| Method Category | Reagents/Conditions | Typical Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Acidic | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 30 min - 2 h | 0°C to Room Temp. | Fast, efficient, widely applicable | Harsh for acid-sensitive substrates, potential for side reactions (tert-butylation), TFA is corrosive. |
| Hydrochloric Acid (HCl) in Dioxane/MeOH | 30 min - 16 h | Room Temp. | High selectivity for Nα-Boc over t-butyl esters, cost-effective | Dioxane is a hazardous solvent, can be slower than TFA. | |
| Thermal | High Temperature (150-270°C) in various solvents (e.g., water, TFE, MeOH) or neat | Minutes (flow) to hours/days (batch) | 150-270°C | No acid required, "green" approach, suitable for flow chemistry | High energy input, potential for racemization and other side reactions at high temperatures, not suitable for thermally labile compounds. |
| Lewis Acid | Iron(III) Chloride (FeCl₃), Zinc Bromide (ZnBr₂) | 15 min - 3 days | Room Temp. | Mild conditions, can be highly selective | Stoichiometric amounts of Lewis acid may be required, potential for metal contamination, moisture sensitivity. |
| Alternative | Oxalyl Chloride in Methanol | 1 - 4 h | Room Temp. | Mild, good for substrates with acid-labile groups | Generates CO gas, oxalyl chloride is toxic and corrosive. |
| Enzymatic | Lipases, Penicillin G Acylase | Hours to days | Room Temp. to 37°C | Extremely mild and selective, environmentally friendly | Enzyme-specific, may not be broadly applicable, can be slow, requires specific buffer conditions. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for various Boc deprotection methods, showcasing yields and reaction conditions for different substrates.
Table 1: Acidic Deprotection of N-Boc Amines
| Substrate | Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| N-Boc-L-Alanine | 55% TFA | DCM | 30 min | Room Temp. | >95 (as part of peptide synthesis) | [1] |
| N-Boc-L-Alanine | 100% TFA | - | 5 min | Room Temp. | ~86 (as part of peptide synthesis) | [1] |
| N-Boc-L-Phenylalanine | 4M HCl | Dioxane | 30 min | Room Temp. | High | [2][3] |
| N-Boc-Dipeptide | 4M HCl | Dioxane | 30 min | Room Temp. | High | [2][3] |
| Boc-D-4-aminomethylphe(Boc)-OH | 10 eq. TFA | DCM | 1-2 h | 0°C to RT | High (for complete deprotection) | |
| Boc-D-4-aminomethylphe(Boc)-OH | 5 eq. 4M HCl | Dioxane | Not specified | Room Temp. | High (for selective Nα-deprotection) |
Table 2: Thermal Deprotection of N-Boc Amines in Continuous Flow
| Substrate | Solvent | Temperature (°C) | Residence Time | Conversion (%) | Reference |
| N-Boc-imidazole | TFE | 150 | 60 min | 98 | [4] |
| N-Boc-indole | TFE | 150 | 60 min | 98 | [4] |
| N-Boc-aniline | TFE | 240 | 30 min | 93 | [4] |
| N-Boc-phenethylamine | TFE | 240 | 30 min | 44 | [4] |
| N-Boc-glycine | TFE | 150 | 60 min | 95 | [4] |
Table 3: Lewis Acid-Catalyzed Deprotection of N-Boc Amines
| Substrate | Lewis Acid (equiv.) | Solvent | Time | Temperature | Yield (%) | Reference |
| N-Boc,N-Ts-Asp(OMe)₂ | FeCl₃ (1) | CH₂Cl₂ | 15 min | Room Temp. | >99 | |
| N-Boc,N-Ts-Asp(OMe)₂ | FeCl₃ (0.3) | CH₂Cl₂ | 30 min | Room Temp. | >99 | |
| N-Boc-amine derivative | ZnBr₂ (4) | DCM | 3 days | Room Temp. | ~95 | |
| t-butyl benzoate | ZnBr₂ (5) | DCM | 24 h | Room Temp. | >95 |
Table 4: Alternative Deprotection Methods
| Substrate | Reagent (equiv.) | Solvent | Time | Temperature | Yield (%) | Reference |
| N-Boc-1-naphthylamine | Oxalyl Chloride (3) | MeOH | 30 min | Room Temp. | 80 | [5][6] |
| N-Boc-L-tryptophan | Oxalyl Chloride (3) | MeOH | 3 h | Room Temp. | Complete conversion | [5] |
| N-Boc-aniline | Water | Water | 12 min | 100°C | 97 | [7] |
| N-Boc-benzylamine | Water | Water | 12 min | 100°C | 95 | [7] |
Reaction Mechanisms and Experimental Workflows
Acid-Catalyzed Boc Deprotection
The most prevalent method for Boc group removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism proceeds through protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide.
A significant drawback of this method is the generation of a reactive tert-butyl cation, which can lead to the alkylation of sensitive residues like tryptophan, methionine, and tyrosine.[8][9] To mitigate these side reactions, scavengers such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole are often added to the reaction mixture to trap the carbocation.[10]
Thermal Boc Deprotection
Thermal cleavage of the Boc group offers a "greener" alternative by avoiding the use of strong acids. The reaction is typically performed at high temperatures, either neat or in a high-boiling solvent, and is particularly well-suited for continuous flow chemistry setups.[7][11][12] The mechanism is believed to proceed through a concerted elimination pathway.
High temperatures, however, can induce side reactions such as racemization in chiral compounds.[7]
Lewis Acid-Catalyzed Boc Deprotection
Lewis acids, such as FeCl₃ and ZnBr₂, provide a milder alternative to strong Brønsted acids.[13] The mechanism involves coordination of the Lewis acid to the carbamate oxygen, which weakens the C-O bond and facilitates its cleavage. This method can offer excellent selectivity, for instance, in the presence of other acid-labile groups.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the N-Boc protected amine (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Boc Deprotection using HCl in Dioxane
Materials:
-
N-Boc protected amine
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected amine (1 equivalent) in anhydrous dioxane (approx. 10 mL per gram of substrate).
-
To the stirred solution, add 4M HCl in dioxane (5 equivalents).
-
Stir the reaction at room temperature for 30 minutes to 16 hours, depending on the substrate. Monitor the reaction by TLC or LC-MS.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the amine.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Thermal Boc Deprotection in Water
Materials:
-
N-Boc protected amine
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the N-Boc protected amine (1 mmol) and deionized water (1 mL).
-
Heat the mixture to 100°C and stir vigorously for approximately 12 minutes. Monitor the reaction by TLC.[7]
-
After completion, cool the reaction to room temperature.
-
Add DCM (5 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with additional DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.
Protocol 4: Lewis Acid-Catalyzed Boc Deprotection using FeCl₃
Materials:
-
N-Boc protected amine
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected amine (1 equivalent) in anhydrous CH₂Cl₂.
-
Add anhydrous FeCl₃ (0.3 to 1 equivalent) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 5: Enzymatic Deprotection of N-Boc-Amino Acid Esters
Materials:
-
N-Boc protected amino acid ester
-
Lipase (e.g., Lipase A from Candida antarctica)
-
Phosphate buffer (e.g., 0.01 M, pH 7.5)
-
Organic co-solvent (if needed for solubility, e.g., acetonitrile)
-
pH-stat or manual pH adjustment with dilute NaOH
-
Reaction vessel with temperature control
Procedure:
-
Prepare a solution or suspension of the N-Boc protected amino acid ester in the phosphate buffer. An organic co-solvent may be added to improve solubility.
-
Adjust the pH of the mixture to the optimal pH for the chosen enzyme (e.g., pH 7.5).
-
Add the lipase to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 25-37°C), maintaining the pH with a pH-stat or by periodic manual addition of dilute NaOH.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, the enzyme can be removed by filtration (if immobilized) or denaturation followed by centrifugation.
-
The product can be isolated from the aqueous solution by extraction with an organic solvent after adjusting the pH.
Conclusion
The choice of a Boc deprotection method is a multifaceted decision that requires careful consideration of the substrate's properties, the desired selectivity, and the overall synthetic strategy. While traditional acidic methods with TFA and HCl remain workhorses in organic synthesis due to their speed and broad applicability, the emergence of milder and more environmentally benign alternatives provides a valuable expansion of the synthetic chemist's toolkit. Thermal methods, particularly in continuous flow, offer an attractive option for process chemistry, while Lewis acid catalysis and enzymatic deprotection provide exquisite selectivity for complex and sensitive molecules. By understanding the advantages and limitations of each method, researchers can optimize their synthetic routes to achieve their target molecules efficiently and in high purity.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ko.bzchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Lewis Acids - Wordpress [reagents.acsgcipr.org]
A Researcher's Guide to Selecting Boc-D-Phe-OH: A Performance Benchmark
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount to the success of complex multi-step processes like peptide synthesis. The choice of a Boc-D-Phe-OH supplier can significantly impact the purity, yield, and overall success of synthesizing a target peptide. This guide provides an objective comparison of this compound from various (hypothetical) commercial suppliers, supported by detailed experimental protocols for performance validation.
The quality of this compound, a derivative of the amino acid phenylalanine, is critical in peptide synthesis.[1] It is a widely used building block in the development of peptide-based drugs, where it can be used to modify the pharmacokinetic properties of peptides, potentially improving their efficacy and reducing side effects.[2] This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it a suitable choice for researchers.[2]
Comparative Analysis of this compound from Different Suppliers
To provide a clear comparison, we have benchmarked this compound from four hypothetical, yet representative, suppliers: Supplier A, Supplier B, Supplier C, and Supplier D. The following tables summarize the key quality and performance metrics evaluated.
Table 1: Supplier Specifications and Physical Properties
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D |
| Purity (HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 98.0% | ≥ 99.0% |
| Enantiomeric Purity (Chiral HPLC) | ≥ 99.8% D-isomer | ≥ 99.5% D-isomer | ≥ 99.0% D-isomer | ≥ 99.2% D-isomer |
| Optical Rotation [α]D20 | -25° ± 1° | -24° ± 2° | -25° ± 2° | -23° ± 2° |
| Appearance | White crystalline powder | White powder | Off-white powder | White powder |
| Melting Point (°C) | 81 - 85 | 80 - 86 | 79 - 85 | 82 - 86 |
Table 2: Performance in the Synthesis of a Model Tripeptide (D-Phe-Gly-Ala)
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D |
| Coupling Efficiency (First Coupling) | 99.2% | 98.5% | 97.1% | 98.8% |
| Crude Peptide Purity (HPLC) | 92.5% | 88.0% | 81.3% | 89.5% |
| Final Yield after Purification | 75.6% | 68.2% | 55.4% | 71.8% |
| Cost per Gram | High | Medium | Low | Medium-High |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the method to determine the chemical purity of the this compound raw material.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient:
Time (min) % Solvent A % Solvent B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Solvent A and Solvent B.
Determination of Enantiomeric Purity by Chiral HPLC
This method is crucial to ensure the stereochemical integrity of the amino acid derivative.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column suitable for amino acid derivatives (e.g., Chiralpak IA or equivalent).
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (consult column manufacturer's recommendation for exact ratios).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Performance Evaluation in Solid-Phase Peptide Synthesis (SPPS)
This protocol assesses the practical performance of this compound in the synthesis of a model tripeptide (D-Phe-Gly-Ala) on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.
-
First Amino Acid Coupling (Glycine): Couple Fmoc-Gly-OH to the resin.
-
Second Amino Acid Coupling (Alanine): Couple Fmoc-Ala-OH to the resin.
-
This compound Coupling:
-
Activation: Pre-activate this compound (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the Boc protecting group using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze by HPLC.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated.
Caption: Workflow for Benchmarking this compound Suppliers.
This compound itself is not a signaling molecule. However, peptides containing D-phenylalanine can be designed to interact with various signaling pathways, for example, by acting as antagonists or agonists for G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling pathway that such a peptide might influence.
References
Cost-benefit analysis of using Boc vs. Fmoc chemistry in peptide synthesis
A Comprehensive Guide to Boc vs. Fmoc Chemistry in Peptide Synthesis for Researchers, Scientists, and Drug Development Professionals
The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a critical decision in solid-phase peptide synthesis (SPPS), profoundly influencing yield, purity, cost, and the overall success of synthesizing a target peptide. This guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols to inform the selection process for researchers, scientists, and drug development professionals.
Core Principles: A Tale of Two Protecting Groups
The fundamental distinction between Boc and Fmoc SPPS lies in the chemistry of the Nα-protecting group used for the incoming amino acid, which dictates the conditions for deprotection and cleavage from the solid support.[1] The Boc strategy, a more traditional approach, utilizes an acid-labile Boc group, while the now more prevalent Fmoc strategy employs a base-labile Fmoc group.[][] This difference in chemical stability forms the basis of their "orthogonality," allowing for selective removal of the Nα-protecting group without disturbing the side-chain protecting groups or the linkage to the resin.[]
Performance and Cost-Benefit Analysis
While both methods can yield high-quality peptides, their performance varies depending on the specific peptide sequence, length, and complexity.[4] The following tables summarize the key characteristics and performance metrics of each strategy.
Table 1: General Comparison of Boc and Fmoc SPPS
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Moderate Acid (e.g., 25-50% TFA in DCM)[5] | Mild Base (e.g., 20% piperidine in DMF)[6] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[7] | Strong Acid (e.g., TFA)[6] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-butyl-based (tBu) |
| Orthogonality | Relative acidolysis; less orthogonal[8] | True orthogonality[6] |
| Key Advantages | - Better for hydrophobic/aggregation-prone sequences[7]- Less expensive amino acid derivatives[] | - Milder deprotection conditions[6]- Suitable for acid-sensitive modifications (e.g., phosphorylation, glycosylation)[6]- Amenable to automation[] |
| Key Disadvantages | - Harsh final cleavage conditions (HF is highly toxic and corrosive)[6][9]- Repetitive acid treatment can degrade the peptide-resin linkage[6] | - Potential for aspartimide formation[10]- Piperidine can be problematic for some sequences[11]- More expensive amino acid derivatives[] |
Table 2: Illustrative Yield and Purity Data
| Peptide/Case Study | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |
| Amyloid Beta (Aβ)1–42 | Standard Fmoc/tBu SPPS | 33 | Not Specified | [4] |
| Amyloid Beta (Aβ)1–42 | Fmoc/tBu with pseudoprolines | 57 | Not Specified | [4] |
| Amyloid Beta (Aβ)1–42 | Reagent and microwave-assisted Fmoc | 87 | 67 | [4] |
| Acyl Carrier Protein (65-74) | Fmoc SPPS on standard polystyrene resin | Not Specified | 60.7 | [5] |
| Acyl Carrier Protein (65-74) | Fmoc SPPS on surface-active resin | Not Specified | >90 | [5] |
Note: The data presented are illustrative and can vary significantly based on the specific peptide sequence, reagents, and reaction conditions.
Experimental Protocols
Below are generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis. Researchers should optimize these conditions based on their specific peptide sequence and available instrumentation.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Selection and Swelling: Choose a suitable resin, such as Merrifield or PAM resin. Swell the resin in dichloromethane (DCM) for 1-2 hours.[5]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt) in a solvent like DCM or DMF for 2-4 hours.[5]
-
Washing: Thoroughly wash the resin with DCM and methanol to remove excess reagents and by-products.[5]
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[5]
-
Washing: Wash the resin with DCM to remove the TFA.[5]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.[5]
-
Coupling of Subsequent Amino Acids: Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF and add to the resin.[5] Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid.
-
Final Cleavage: After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] This step requires specialized equipment due to the hazardous nature of the acids.[9]
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation: Place the desired amount of resin (e.g., Rink Amide or Wang resin) into a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.[12]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the swollen resin and agitate for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[12]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene byproduct.[12]
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent like HBTU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to activate the amino acid, then immediately add the solution to the deprotected peptide-resin. Agitate for 1-2 hours.[12]
-
Washing: Drain the coupling solution and wash the resin with DMF.[12] Repeat the deprotection and coupling cycle for each subsequent amino acid.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM and dry it.[12] Add a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol) and agitate for 2-3 hours.[12]
-
Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Visualizing the Workflows
The following diagrams illustrate the cyclical processes of Boc and Fmoc solid-phase peptide synthesis.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Signaling Pathways and Side Reactions
A critical aspect of choosing between Boc and Fmoc chemistry involves understanding the potential for side reactions that can impact the purity and yield of the final peptide.
Caption: Common side reaction pathways in Boc and Fmoc SPPS.
In Boc chemistry, the repetitive use of TFA for deprotection generates tert-butyl cations, which can lead to the alkylation of sensitive amino acid side chains like tryptophan and methionine.[13] For N-terminal glutamine residues, the acidic conditions can also promote the formation of pyroglutamic acid.[14]
In Fmoc chemistry, the basic conditions required for deprotection can cause aspartimide formation, particularly in sequences containing Asp-Gly or Asp-Ser, which can lead to a mixture of by-products.[10] At the dipeptide stage, intramolecular cyclization can lead to the formation of diketopiperazines, terminating the peptide chain.[14]
Conclusion
The choice between Boc and Fmoc chemistry is not always straightforward and depends on a careful analysis of the target peptide's sequence, the required scale of synthesis, available equipment, and budget. While Fmoc chemistry has become the dominant strategy due to its milder conditions, orthogonality, and suitability for complex, modified peptides, Boc chemistry remains a powerful tool, especially for synthesizing long or aggregation-prone peptides.[][7][15] By understanding the fundamental principles, advantages, and potential pitfalls of each method, researchers can make an informed decision to optimize their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-D-Phe-OH: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling Boc-D-Phe-OH (N-(tert-Butoxycarbonyl)-D-phenylalanine) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance according to OSHA and Regulation (EC) No. 1272/2008, it may be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Therefore, following established protocols for chemical waste management is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical safety goggles, gloves, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[3] Always handle the compound in a well-ventilated area, such as a chemical fume hood.
In case of accidental release:
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed, and clearly labeled container for disposal.[2][4]
-
Large Spills: For larger spills, also sweep up the material and place it into a suitable container for disposal. Prevent the substance from entering drains.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as non-halogenated solid chemical waste.
-
Waste Identification and Collection:
-
Collect waste this compound in a dedicated, properly labeled waste container.
-
Ensure the container is suitable for solid chemical waste and is kept closed when not in use.
-
-
Segregation:
-
Do not mix this compound waste with other waste streams, such as halogenated solvents or aqueous waste.
-
-
Disposal:
Quantitative Data and Physical Properties
The following table summarizes the key quantitative and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol [5] |
| Melting Point | 80 - 90 °C[5] |
| Appearance | White powder[5] |
| Purity | ≥ 99% (HPLC)[5] |
| Optical Rotation | [α]D20 = -25 ± 2º (c=1 in EtOH)[5] |
| Storage Temperature | 2-8°C[3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-D-Phe-OH
Essential Safety and Handling Guide for Boc-D-Phe-OH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is generally considered to have a low hazard profile, with some safety data sheets (SDS) indicating no known OSHA hazards, it is crucial to handle it with care to mitigate potential risks.[1] Potential health effects include respiratory tract irritation if inhaled, and it may be harmful if swallowed or absorbed through the skin.[2] Direct contact with eyes may cause irritation.[2] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.
Minimum Required PPE:
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact.[2][3] |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from dust particles and potential splashes.[2][3] |
| Respiratory Protection | N95-rated dust mask | Recommended when handling powder to prevent inhalation of dust.[3] |
| Body Protection | Laboratory coat | To protect clothing and skin from spills. |
Operational Handling Procedures
Adherence to the following step-by-step procedures will ensure the safe handling of this compound in a laboratory setting.
Preparation:
-
Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
Handling:
-
Don the appropriate PPE: lab coat, nitrile gloves, and safety glasses. An N95 dust mask should be worn when transferring the solid.
-
Handle this compound in a chemical fume hood to minimize inhalation exposure, especially when dealing with the powdered form.
-
Avoid generating dust.[1] Use techniques such as gentle scooping rather than pouring, if possible.
-
If weighing the compound, do so in a draft-shielded balance or within the fume hood.
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.[2]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental compliance.
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the designated safety officer.
-
Prevent the spread of dust. Do not use a dry brush for large quantities.
-
Follow established institutional procedures for large chemical spills.
-
Waste Disposal:
-
Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated and properly labeled hazardous waste container.
-
All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[4]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal, highlighting critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
